molecular formula C20H25ClN2OS B12057652 Propionylpromazine-d6hydrochloride

Propionylpromazine-d6hydrochloride

Cat. No.: B12057652
M. Wt: 383.0 g/mol
InChI Key: ZFWVWZODBGTOIL-HVTBMTIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionylpromazine-d6hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2OS and its molecular weight is 383.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25ClN2OS

Molecular Weight

383.0 g/mol

IUPAC Name

1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3;

InChI Key

ZFWVWZODBGTOIL-HVTBMTIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CC)C([2H])([2H])[2H].Cl

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl

Origin of Product

United States

Foundational & Exploratory

Propionylpromazine-d6 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for Propionylpromazine-d6 hydrochloride. This deuterated analog of the phenothiazine neuroleptic, Propionylpromazine, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties and Structure

Propionylpromazine-d6 hydrochloride is the deuterated form of Propionylpromazine hydrochloride, a dopamine D2 receptor antagonist. The incorporation of six deuterium atoms on the dimethylamino group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

The chemical structure of Propionylpromazine-d6 hydrochloride is characterized by a phenothiazine core, a three-carbon alkyl chain with a terminal dimethylamino group (where the methyl groups are deuterated), and a propionyl group at position 2 of the phenothiazine ring system.

Chemical Structure:

  • Systematic Name: 1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone hydrochloride

  • Synonyms: Propionylpromazine D6 (N-dimethyl D6) Hydrochloride, 1-[10-[3-(DiMethylaMino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride[1]

A summary of its key chemical properties is presented in the table below.

PropertyValueReference
CAS Number 1262770-67-1[2][3]
Molecular Formula C₂₀H₁₉D₆ClN₂OS[4]
Molecular Weight 382.98 g/mol [3]
Appearance Light yellow to yellow solid
Purity ≥98%
Solubility Soluble in water (8.33 mg/mL, requires sonication), DMSO, and Methanol.
Storage Store at 4°C in a sealed container, away from moisture and light. For long-term storage in solvent, -80°C is recommended.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Propionylpromazine, the non-deuterated parent compound, acts as an antagonist at dopamine D2 receptors (DRD2). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various neurological processes. The antagonism of DRD2 by Propionylpromazine is central to its neuroleptic and tranquilizing effects.

The signaling pathway of the D2 receptor typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Below is a diagram illustrating the generalized signaling pathway of a dopamine D2 receptor, which is antagonized by Propionylpromazine.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Propionylpromazine Propionylpromazine (Antagonist) Propionylpromazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

Given that Propionylpromazine-d6 hydrochloride is primarily used as an internal standard, the following provides a detailed, representative methodology for its use in a quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis of Propionylpromazine in a biological matrix, such as plasma. This protocol is based on established methods for similar deuterated internal standards.

Quantitative Analysis of Propionylpromazine in Plasma using LC-MS/MS with Propionylpromazine-d6 Hydrochloride as an Internal Standard

1. Materials and Reagents:

  • Propionylpromazine hydrochloride (analytical standard)

  • Propionylpromazine-d6 hydrochloride (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma (drug-free)

2. Preparation of Stock and Working Solutions:

  • Propionylpromazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Propionylpromazine hydrochloride in 10 mL of methanol.

  • Propionylpromazine-d6 Hydrochloride Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Propionylpromazine-d6 hydrochloride in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Propionylpromazine stock solution in 50% methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at 100 ng/mL in 50% methanol/water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Propionylpromazine: Q1: m/z 341.2 → Q3: m/z 86.1 (example transition)

    • Propionylpromazine-d6: Q1: m/z 347.2 → Q3: m/z 92.1 (example transition)

  • Data Analysis: Quantify Propionylpromazine in samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

The workflow for this experimental protocol can be visualized as follows:

LCMS_Workflow cluster_prep Sample Preparation start Start: Plasma Sample add_is Add Internal Standard (Propionylpromazine-d6 HCl) start->add_is prep Sample Preparation lc HPLC Separation ms MS/MS Detection lc->ms data Data Analysis ms->data end End: Concentration Result data->end precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute reconstitute->lc Inject

LC-MS/MS Experimental Workflow

Conclusion

Propionylpromazine-d6 hydrochloride is an indispensable tool for researchers engaged in the quantitative analysis of its non-deuterated counterpart. Its well-defined chemical properties and distinct mass make it an excellent internal standard, ensuring accuracy and precision in bioanalytical methods. Understanding its structural relationship to Propionylpromazine and the latter's mechanism of action as a dopamine D2 receptor antagonist provides a complete picture for its application in pharmaceutical and toxicological research. The provided experimental protocol offers a robust framework for its utilization in a laboratory setting.

References

Propionylpromazine-d6 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine-d6 hydrochloride is a deuterated form of propionylpromazine hydrochloride, a phenothiazine derivative. As an isotopic analog, its core mechanism of action is identical to that of propionylpromazine. Phenothiazines are a well-established class of drugs known for their antipsychotic and sedative properties. This technical guide provides an in-depth exploration of the mechanism of action of propionylpromazine, supported by available data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Propionylpromazine exerts its pharmacological effects through antagonism of a wide array of neurotransmitter receptors. Its multi-receptor binding profile is characteristic of many first-generation antipsychotics and is responsible for both its therapeutic effects and potential side effects. The primary targets include dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.

Core Mechanism of Action: Multi-Receptor Antagonism

The principal mechanism of action of propionylpromazine is the blockade of several key G-protein coupled receptors (GPCRs) in the central nervous system. This antagonism disrupts the normal signaling of endogenous neurotransmitters, leading to a modulation of neuronal activity.

Dopamine Receptor Antagonism
Serotonin Receptor Antagonism

Antagonism at serotonin receptors, particularly the 5-HT2A subtype, is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to drugs that are solely D2 antagonists. Propionylpromazine is known to bind to serotonin type 2 (5-HT2) receptors[3]. Research on other phenothiazines, such as chlorpromazine, has demonstrated high levels of 5-HT2A receptor blockade. This dual antagonism of D2 and 5-HT2A receptors is a key aspect of the pharmacological profile of many antipsychotic agents.

Histamine, Adrenergic, and Muscarinic Receptor Antagonism

Propionylpromazine also acts as an antagonist at histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors.

  • Histamine H1 Receptor Antagonism: Blockade of H1 receptors is strongly associated with the sedative and hypnotic effects of many antipsychotics. This is a prominent feature of propionylpromazine's pharmacological profile.

  • Alpha-1 Adrenergic Receptor Antagonism: Antagonism at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

  • Muscarinic Acetylcholine Receptor Antagonism: Blockade of muscarinic receptors is responsible for anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.

Quantitative Data: Receptor Binding Profile

Quantitative data on the binding affinity of propionylpromazine to various human receptors is not extensively available in peer-reviewed literature. The following table summarizes the available information. For context, data on the related phenothiazine, chlorpromazine, is included to provide a representative profile for this class of compounds.

Receptor SubtypeParameterValueCompoundSpecies/SystemReference
Dopamine D2% Inhibition94%PropionylpromazineI. scapularis (tick)
Dopamine D2% Inhibition85%PropionylpromazineA. aegypti (mosquito)
Dopamine D2ED502.5 mg/kg (s.c.)PropionylpromazineRat (in vivo)
Dopamine D2Ki-Propionylpromazine--
Serotonin 5-HT2AKi-Propionylpromazine--
Histamine H1Ki-Propionylpromazine--
Alpha-1 AdrenergicKi-Propionylpromazine--
Muscarinic M1Ki-Propionylpromazine--

Note: The lack of specific Ki values for propionylpromazine highlights a gap in the publicly available data.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by propionylpromazine initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways.

D2_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Propionylpromazine Propionylpromazine Propionylpromazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Dopamine D2 Receptor Antagonism Pathway.

SHT2A_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) SHT2AR Serotonin 5-HT2A Receptor Serotonin->SHT2AR Activates Propionylpromazine Propionylpromazine Propionylpromazine->SHT2AR Blocks Gq_protein Gq/11 Protein SHT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates

Serotonin 5-HT2A Receptor Antagonism Pathway.

Experimental Protocols

The determination of the receptor binding affinities and functional activities of compounds like propionylpromazine typically involves in vitro assays. A standard method is the competitive radioligand binding assay.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of Propionylpromazine-d6 hydrochloride for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific binding control: A high concentration of a non-labeled D2 receptor antagonist (e.g., haloperidol or sulpiride).

  • Test compound: Propionylpromazine-d6 hydrochloride at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Propionylpromazine-d6 hydrochloride in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled antagonist.

      • Competitive Binding: Cell membranes, radioligand, and varying concentrations of Propionylpromazine-d6 hydrochloride.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the concentration of Propionylpromazine-d6 hydrochloride.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prep_Membranes Prepare Cell Membranes (with D2 Receptors) Mix_Components Mix Components in 96-well Plate Prep_Membranes->Mix_Components Prep_Radioligand Prepare Radioligand ([³H]-Spiperone) Prep_Radioligand->Mix_Components Prep_Compound Prepare Serial Dilutions of Propionylpromazine-d6 Prep_Compound->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot_Data Plot % Inhibition vs. [Compound] Calculate_Binding->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Radioligand Binding Assay Workflow.

Conclusion

Propionylpromazine-d6 hydrochloride, through its non-deuterated counterpart, acts as a multi-receptor antagonist, with its primary pharmacological effects mediated by the blockade of dopamine D2, serotonin 5-HT2A, histamine H1, alpha-1 adrenergic, and muscarinic receptors. This broad receptor interaction profile explains its utility as both an antipsychotic and a sedative agent. While specific quantitative binding data for propionylpromazine at human receptors remains limited in the public domain, the established pharmacology of the phenothiazine class provides a strong framework for understanding its mechanism of action. Further research to fully characterize its receptor affinity profile would be beneficial for a more complete understanding of its therapeutic potential and side-effect liability.

References

Navigating the Metabolic Maze: A Technical Guide to the Pharmacokinetics and Metabolism of Deuterated Propionylpromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the pharmacokinetics and metabolism of propionylpromazine. However, specific studies on deuterated propionylpromazine are not publicly available. This guide synthesizes the known data for propionylpromazine and provides a scientifically-grounded projection of the pharmacokinetic and metabolic profile of its deuterated analogue, based on established principles of isotope effects in drug metabolism.

Executive Summary

Propionylpromazine is a phenothiazine neuroleptic agent utilized in veterinary medicine to manage stress in animals. The strategic replacement of hydrogen with deuterium in drug molecules can significantly alter their metabolic fate, often leading to an improved pharmacokinetic profile. This "deuterium switch" can decrease the rate of metabolism, thereby enhancing drug exposure and potentially reducing the formation of toxic metabolites. This guide provides a comprehensive overview of the known pharmacokinetics and metabolism of propionylpromazine and explores the anticipated effects of deuteration. We will delve into quantitative pharmacokinetic parameters, detailed experimental protocols, and the metabolic pathways of propionylpromazine. Furthermore, we will project how deuteration could modulate these characteristics, offering a roadmap for future research and development in this area.

Pharmacokinetics of Propionylpromazine

The pharmacokinetic profile of propionylpromazine has been primarily investigated in horses and pigs. The available data, while not exhaustive, provides valuable insights into its absorption, distribution, and elimination.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters and tissue distribution of propionylpromazine in various animal models.

Table 1: Plasma Pharmacokinetics of Propionylpromazine in Horses

ParameterValueSpeciesDosageRoute of AdministrationAnalytical MethodReference
Peak Plasma Concentration (Cmax)5.2 µg/LHorse50 mg (total dose)Intramuscular (IM)Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD)[1][2]
Time to Peak Concentration (Tmax)30 minutesHorse50 mg (total dose)Intramuscular (IM)Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD)[1]
Plasma Concentration at 11 hours1.26 µg/LHorse50 mg (total dose)Intramuscular (IM)Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD)[1]

Note: Other pharmacokinetic parameters such as half-life (t1/2) and Area Under the Curve (AUC) were not determined in this study.[1]

Table 2: Tissue Residue Concentrations of Propionylpromazine in Pigs

Time After Injection (hours)TissueConcentration (µg/kg)SpeciesDosageRoute of AdministrationAnalytical MethodReference
2KidneyPresentPig0.5 mg/kg BWIntramuscular (IM)Thin-Layer Chromatography (TLC)
2Diaphragm MusclePresentPig0.5 mg/kg BWIntramuscular (IM)Thin-Layer Chromatography (TLC)
5KidneyPresentPig0.5 mg/kg BWIntramuscular (IM)Thin-Layer Chromatography (TLC)
5Diaphragm MusclePresentPig0.5 mg/kg BWIntramuscular (IM)Thin-Layer Chromatography (TLC)
8KidneyPresentPig0.5 mg/kg BWIntramuscular (IM)Thin-Layer Chromatography (TLC)
8Diaphragm MuscleNot DetectedPig0.5 mg/kg BWIntramuscular (IM)Thin-Layer Chromatography (TLC)

Note: This study determined the presence but not the quantity of residues.

Table 3: Tissue Distribution of Propionylpromazine in Rats

Time After Injection (hours)TissueMean Concentration ± SD (µg/g)SpeciesDosageRoute of AdministrationAnalytical MethodReference
0.2Kidney16.2 ± 4.8Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
0.2Liver1.3 ± 0.4Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
0.2Brain5.6 ± 1.3Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
0.5Kidney9.9 ± 3.2Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
0.5Liver1.2 ± 0.2Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
0.5Brain5.4 ± 0.8Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
1.0Kidney7.0 ± 3.0Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
1.0Liver1.1 ± 0.3Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
1.0Brain2.7 ± 0.4Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
2.0Kidney3.3 ± 1.5Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
2.0Liver0.6 ± 0.2Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
2.0Brain0.6 ± 0.2Rat4 mg/kg BWIntravenous (IV)Densiometric TLC
Experimental Protocols
  • Objective: To determine the plasma concentration of propionylpromazine after intramuscular administration in horses.

  • Subjects: One horse.

  • Drug Administration: A single intramuscular injection of 50 mg of propionylpromazine.

  • Sample Collection: Plasma samples were collected at various intervals over an 11-hour period.

  • Analytical Method: Gas chromatography with a nitrogen-phosphorous detector (GC-NPD). The lower limit of detection (LLD) was 0.2 µg/L.

  • Objective: To determine the presence of propionylpromazine residues in various tissues of pigs after intramuscular injection.

  • Subjects: Three pigs.

  • Drug Administration: A single intramuscular injection of 0.5 mg/kg body weight of propionylpromazine.

  • Sample Collection: Pigs were slaughtered at 2, 5, and 8 hours after injection, and samples of the injection site, kidneys, and diaphragm muscle were collected.

  • Analytical Method: A thin-layer chromatography (TLC) method with a lower limit of detection (LLD) of 60 µg/kg was used.

  • Objective: To quantify propionylpromazine residues in pig kidneys.

  • Sample Preparation: 5 g of kidney tissue is extracted with acetonitrile. The extract is then cleaned up using a Sep-Pak C18 cartridge.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or fluorescent detection.

  • Method Performance: The mean recovery for a 20 µg/kg spike was 95% with a coefficient of variation (CV) of 6.7%. The lower limit of detection (LLD) was 4 µg/kg.

Metabolism of Propionylpromazine

The metabolism of propionylpromazine has been primarily elucidated in horses, with limited information available for other species.

Identified Metabolites

In a study with horses, after intramuscular administration of 50 mg of propionylpromazine, the parent drug and three metabolites were identified in the urine following enzymatic hydrolysis. The identified metabolites are:

  • 2-(1-hydroxypropyl)promazine

  • 2-(1-propenyl)promazine

  • 7-hydroxypropionylpromazine

  • A major metabolite identified in another equine study was 2-(1-hydroxypropyl) promazine sulfoxide.

Notably, N-demethylated or other sulphoxidated metabolites were not observed in the horse urine in one study. However, small amounts of a sulphoxide metabolite have been suggested in pigs, though it's also noted that this could be an artifact of exposure to light and air.

Proposed Metabolic Pathway

Based on the identified metabolites, the metabolic pathway of propionylpromazine likely involves oxidation of the propyl side chain, hydroxylation of the phenothiazine ring, and sulfoxidation. While the specific cytochrome P450 (CYP) enzymes involved in propionylpromazine metabolism have not been directly studied, research on the related compound promazine indicates that CYP1A2 and CYP3A4 are the main isoforms responsible for 5-sulphoxidation, while CYP1A2 and CYP2C19 are the primary enzymes catalyzing N-demethylation. It is plausible that similar CYP isoforms are involved in the metabolism of propionylpromazine.

G Proposed Metabolic Pathway of Propionylpromazine Propionylpromazine Propionylpromazine Metabolite1 2-(1-hydroxypropyl)promazine Propionylpromazine->Metabolite1 Side-chain oxidation Metabolite2 2-(1-propenyl)promazine Propionylpromazine->Metabolite2 Side-chain dehydration Metabolite3 7-hydroxypropionylpromazine Propionylpromazine->Metabolite3 Ring hydroxylation (CYP450) Metabolite4 Propionylpromazine Sulfoxide (putative) Propionylpromazine->Metabolite4 Sulfoxidation (CYP1A2, CYP3A4 inferred) Metabolite5 2-(1-hydroxypropyl) promazine sulfoxide Metabolite1->Metabolite5 Sulfoxidation G General Experimental Workflow for Propionylpromazine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation Sample Biological Sample (Plasma, Urine, Tissue) Homogenization Tissue Homogenization (if applicable) Sample->Homogenization Hydrolysis Enzymatic Hydrolysis (e.g., β-glucuronidase/arylsulfatase) Homogenization->Hydrolysis Extraction Solvent Extraction or Solid-Phase Extraction (SPE) Hydrolysis->Extraction Cleanup Sample Clean-up (e.g., Sep-Pak C18) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (NPD, UV, Fluorescence, or MS) Chromatography->Detection Data Data Acquisition and Analysis Detection->Data

References

Propionylpromazine-d6 Hydrochloride: A Technical Guide to its Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Propionylpromazine-d6 hydrochloride, a deuterated analog of the phenothiazine neuroleptic, Propionylpromazine. It is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism, pharmacokinetic studies, and as a tool for the development of new therapeutic agents. This document details the suppliers of this stable isotope-labeled standard, its physicochemical properties, and provides insights into its primary applications in quantitative analysis and receptor binding assays.

Commercial Availability

Propionylpromazine-d6 hydrochloride is commercially available from several specialized chemical suppliers. This deuterated standard is crucial for use as an internal standard in quantitative mass spectrometry-based assays, providing higher accuracy and precision in the determination of Propionylpromazine levels in biological matrices.

Below is a summary of suppliers offering Propionylpromazine-d6 hydrochloride:

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
MedChemExpress1262770-67-1C₂₀H₁₉D₆ClN₂OS382.98Labeled Propionylpromazine. For research use only.
LGC Standards1262770-67-1Not specifiedNot specifiedHigh-quality reference standard.
Pharmaffiliates1262770-67-1C₂₀H₁₉D₆ClN₂OS382.98Highly pure.
GlpBio1262770-67-1Not specifiedNot specifiedFor research use only.

Physicochemical Properties and Data

PropertyValueSource
Molecular Formula C₂₀H₁₉D₆ClN₂OSMedChemExpress, Pharmaffiliates
Molecular Weight 382.98 g/mol MedChemExpress, Pharmaffiliates
CAS Number 1262770-67-1MedChemExpress, LGC Standards, Pharmaffiliates, GlpBio
Appearance Light yellow to yellow solidMedChemExpress
Storage 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.MedChemExpress

Synthesis and Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] In the context of Propionylpromazine-d6 hydrochloride, the deuterium atoms serve as a stable isotopic label. This allows for its differentiation from the endogenous, non-labeled Propionylpromazine in biological samples when using mass spectrometry.

A potential synthetic approach could involve the reaction of a deuterated N,N-dimethyl-3-chloropropylamine with 2-propionylphenothiazine. The deuterated amine precursor would be the key component to introduce the deuterium labels.

Mechanism of Action and Signaling Pathways

Propionylpromazine, the non-deuterated parent compound, is a neuroleptic agent that functions as an antagonist at a variety of receptors in the central nervous system. Its pharmacological effects are attributed to its ability to block dopamine D2 receptors, as well as serotonin (5-HT) receptors, muscarinic acetylcholine receptors, α1-adrenergic receptors, and histamine H1 receptors.[1]

The antagonism of D2 and 5-HT2A receptors is believed to be the primary mechanism for its antipsychotic effects. The interaction with these receptors initiates a cascade of intracellular signaling events that modulate neuronal activity.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein G-protein D2R->G_protein Activates SHT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Produces Propionylpromazine Propionylpromazine Propionylpromazine->D2R Antagonist Propionylpromazine->SHT2AR Antagonist Dopamine Dopamine Dopamine->D2R Agonist Serotonin Serotonin Serotonin->SHT2AR Agonist Neuronal_Response Modulation of Neuronal Response cAMP->Neuronal_Response Modulates Ca2_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_release Leads to Ca2_release->Neuronal_Response Modulates

Caption: Simplified signaling pathway of Propionylpromazine.

Experimental Protocols

Quantification of Propionylpromazine in Plasma using LC-MS/MS with Propionylpromazine-d6 hydrochloride as Internal Standard

This protocol provides a general framework for the quantitative analysis of Propionylpromazine in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Propionylpromazine-d6 hydrochloride as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of Propionylpromazine-d6 hydrochloride (e.g., 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Propionylpromazine and Propionylpromazine-d6 hydrochloride. The exact m/z values will need to be determined by direct infusion of the standards.

    • Example Transitions (to be optimized):

      • Propionylpromazine: e.g., m/z 341.2 → 100.1

      • Propionylpromazine-d6: e.g., m/z 347.2 → 106.1

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of Propionylpromazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Propionylpromazine-d6 (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS cluster_assay Receptor Binding Assay cluster_analysis Data Analysis Prepare Prepare Reagents (Membranes, Radioligand, Competitor) Incubate Incubate (Membranes + Radioligand + Competitor) Prepare->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Plot Plot % Inhibition vs. [Competitor] Calculate_SB->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

References

Propionylpromazine-d6 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propionylpromazine-d6 hydrochloride, a deuterated analog of the phenothiazine neuroleptic, Propionylpromazine. This document covers its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use, particularly as an internal standard in quantitative analyses.

Core Compound Data

Propionylpromazine-d6 hydrochloride is the deuterium-labeled form of Propionylpromazine hydrochloride, a tranquilizer used in veterinary medicine. The stable isotope-labeled (SIL) analog serves as an ideal internal standard for mass spectrometry-based quantification of Propionylpromazine in biological matrices, mitigating variability in sample preparation and instrument response.

Quantitative Data Summary
PropertyValueCitations
Chemical Name 1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride[1]
CAS Number 1262770-67-1[1]
Molecular Formula C₂₀H₁₉D₆ClN₂OS[1]
Molecular Weight 382.98 g/mol [1][2]
Appearance Light yellow to yellow solid
Storage Conditions 4°C, sealed, away from moisture and light
Unlabeled CAS Number 7681-67-6 (Propionylpromazine hydrochloride)
Unlabeled Molecular Weight 376.94 g/mol (Propionylpromazine hydrochloride)

Mechanism of Action and Signaling Pathways

Propionylpromazine is a phenothiazine derivative that acts as an antagonist at various neurotransmitter receptors. Its primary pharmacological effect is attributed to its antagonism of dopamine D2 receptors (DRD2). Additionally, it exhibits antagonist activity at dopamine D1 and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), α1-adrenergic receptors, and histamine H1 receptors. The sedative effects are largely due to its antihistaminic properties.

Dopamine D2 Receptor (DRD2) Signaling Pathway

Propionylpromazine, as a DRD2 antagonist, blocks the downstream signaling cascade initiated by dopamine. The DRD2 receptor is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gαi/o).

DRD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DRD2 Dopamine D2 Receptor (DRD2) Dopamine->DRD2 Binds & Activates Propionylpromazine Propionylpromazine Propionylpromazine->DRD2 Blocks G_protein Gi/o Protein DRD2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cellular_Response Inhibition of Cellular Response AC->Cellular_Response Reduced activity leads to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

When dopamine binds to and activates the DRD2 receptor, the associated Gαi/o protein inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. Propionylpromazine competitively blocks dopamine from binding to the DRD2 receptor, thereby preventing this inhibitory cascade and maintaining baseline cellular activity.

Experimental Protocols

Propionylpromazine-d6 hydrochloride is primarily used as an internal standard in analytical methods for the quantification of propionylpromazine.

Quantification of Propionylpromazine in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the determination of propionylpromazine in plasma or tissue samples.

1. Sample Preparation:

  • To a 1 mL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known amount of Propionylpromazine-d6 hydrochloride solution as the internal standard.

  • Perform protein precipitation by adding a solvent such as acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically used to achieve good chromatographic separation.

  • Mass Spectrometry (MS/MS): Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both propionylpromazine and propionylpromazine-d6.
    • The stable isotope-labeled internal standard will have a similar retention time to the unlabeled analyte but will be distinguished by its higher mass.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

  • Determine the concentration of propionylpromazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Propionylpromazine-d6 HCl (Internal Standard) Sample->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Peak_Integration Peak Area Integration (Analyte & IS) MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Plotting Ratio_Calculation->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Radioligand Binding Assay for Receptor Affinity

To determine the binding affinity (Ki) of propionylpromazine for the DRD2 receptor, a competitive radioligand binding assay can be performed.

1. Membrane Preparation:

  • Use cell lines engineered to express the human DRD2 receptor.

  • Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes.

2. Binding Assay:

  • Incubate the cell membranes with a constant concentration of a radiolabeled DRD2 antagonist (e.g., [³H]-spiperone) and varying concentrations of unlabeled propionylpromazine.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the propionylpromazine concentration.

  • Determine the IC₅₀ value (the concentration of propionylpromazine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Logical Relationships

The relationship between propionylpromazine, its deuterated form, and its application is crucial for understanding its utility in research and development.

Logical_Relationship Propionylpromazine Propionylpromazine (Analyte) Deuteration Deuterium Labeling Propionylpromazine->Deuteration Application Quantitative Bioanalysis (LC-MS/MS) Propionylpromazine->Application Target of Propionylpromazine_d6 Propionylpromazine-d6 HCl (Internal Standard) Deuteration->Propionylpromazine_d6 Propionylpromazine_d6->Application Used in Properties - Chemically identical - Co-eluting - Different mass Propionylpromazine_d6->Properties Benefit - Corrects for matrix effects - Improves accuracy - Improves precision Application->Benefit

References

Propionylpromazine-d6 Hydrochloride in Parkinson's Disease Research: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no direct evidence of Propionylpromazine-d6 hydrochloride being utilized in research for Parkinson's disease. This document will, however, explore the broader context of related compounds and technologies to provide a relevant framework for researchers, scientists, and drug development professionals. We will delve into the pharmacology of phenothiazines, the role of deuterium in drug development for neurodegenerative diseases, and the known mechanisms of action that could be pertinent.

Understanding Propionylpromazine and its Class

Propionylpromazine is a phenothiazine derivative.[1] Phenothiazines are a class of antipsychotic drugs that primarily act as antagonists at dopamine receptors.[2][3][4] Specifically, compounds like propiomazine have been shown to be antagonists at dopamine D1, D2, and D4 receptors, as well as serotonin, muscarinic, alpha(1), and histamine H1 receptors.[2] Their primary use in veterinary medicine is as a tranquilizing agent.

The relevance of phenothiazines to Parkinson's disease is complex. Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain, leading to a dopamine deficit. Therefore, dopamine receptor antagonists, like many phenothiazines, can induce Parkinson-like side effects, also known as secondary parkinsonism.

Conversely, some research has indicated that the core phenothiazine structure may possess neuroprotective properties. Studies have shown that unsubstituted phenothiazine can protect the nigrostriatal dopamine system in animal models of Parkinson's disease by normalizing the NADH/NAD+ ratio and maintaining mitochondrial integrity. Additionally, in models using Caenorhabditis elegans, free phenothiazine demonstrated strong neuroprotection against dopaminergic neurodegeneration.

The Role of Deuterium in Neurodegenerative Disease Research

Deuterium, a stable isotope of hydrogen, is increasingly being used in drug development to create "deuterated" drugs. The replacement of hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic profile. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown, particularly if this bond cleavage is a rate-limiting step in the drug's metabolism. This strategy can lead to improved pharmacokinetic properties, such as a longer half-life, which may allow for less frequent dosing.

A notable example of a successful deuterated drug for a neurodegenerative disorder is deutetrabenazine, which is approved for the treatment of Huntington's disease. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is also a powerful tool used to study protein conformational dynamics, which is crucial in understanding the mechanisms of protein misfolding and aggregation in neurodegenerative diseases like Parkinson's, Alzheimer's, and ALS.

While the use of deuterium in neuropharmacology is a promising strategy, there is currently no published research indicating the application of this approach to Propionylpromazine for Parkinson's disease.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of direct research on Propionylpromazine-d6 hydrochloride for Parkinson's disease, we can only speculate on potential mechanisms based on the known pharmacology of phenothiazines and the pathophysiology of Parkinson's disease. The primary signaling pathway of interest would be the dopaminergic system.

Dopaminergic Pathways

The core pathology of Parkinson's disease involves the degeneration of dopaminergic neurons in the nigrostriatal pathway. This leads to reduced dopamine levels in the striatum, causing the characteristic motor symptoms. Dopamine receptors are G-protein coupled receptors and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

A hypothetical involvement of a phenothiazine derivative in Parkinson's disease research could be multifaceted:

  • Antagonism at D2 Receptors: As most phenothiazines are D2 receptor antagonists, their direct application as a therapeutic for Parkinson's would be counterintuitive, as it would likely worsen motor symptoms. However, they could be used as tool compounds in research to probe the function of the dopaminergic system or to induce Parkinson-like symptoms in animal models.

  • Neuroprotective Effects: The antioxidant and anti-inflammatory properties of the phenothiazine nucleus, separate from its dopamine receptor activity, could be a potential avenue for neuroprotection.

Below is a simplified diagram illustrating the general mechanism of dopaminergic neurotransmission and the points of intervention for dopamine agonists and antagonists.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Storage VMAT2->Synaptic Cleft Release DAT DAT D2_auto D2 Autoreceptor Synaptic Cleft->DAT Reuptake Synaptic Cleft->D2_auto Feedback D1_receptor D1 Receptor Synaptic Cleft->D1_receptor D2_receptor D2 Receptor Synaptic Cleft->D2_receptor Signal_Transduction Signal Transduction D1_receptor->Signal_Transduction Gs activation D2_receptor->Signal_Transduction Gi inhibition Dopamine_Agonists Dopamine Agonists Dopamine_Agonists->D2_receptor Activate Phenothiazines Phenothiazines (e.g., Propionylpromazine) Phenothiazines->D2_receptor Block

Dopaminergic signaling and points of pharmacological intervention.

Experimental Protocols

Due to the absence of studies using Propionylpromazine-d6 hydrochloride in Parkinson's disease research, no specific experimental protocols can be provided. However, for researchers interested in exploring the potential neuroprotective effects of the core phenothiazine structure, a general workflow could be conceptualized.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Induction Induce Parkinson's-like pathology (e.g., MPP+, 6-OHDA) Cell_Culture->Toxin_Induction Compound_Treatment Treat with Phenothiazine Compound Toxin_Induction->Compound_Treatment Viability_Assay Assess Cell Viability (e.g., MTT assay) Compound_Treatment->Viability_Assay Oxidative_Stress_Assay Measure Oxidative Stress (e.g., ROS levels) Compound_Treatment->Oxidative_Stress_Assay Mitochondrial_Function Evaluate Mitochondrial Function Compound_Treatment->Mitochondrial_Function Animal_Model Parkinson's Disease Animal Model (e.g., MPTP-induced mice) Viability_Assay->Animal_Model Positive results may lead to in vivo studies Compound_Admin Administer Phenothiazine Compound Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessments (e.g., Rotarod, Pole test) Compound_Admin->Behavioral_Tests Post_mortem Post-mortem Analysis Behavioral_Tests->Post_mortem TH_Staining Tyrosine Hydroxylase Staining of Substantia Nigra Post_mortem->TH_Staining Dopamine_Levels Measure Striatal Dopamine Levels (e.g., HPLC) Post_mortem->Dopamine_Levels

A general experimental workflow for evaluating neuroprotective compounds.

Conclusion

References

An In-depth Technical Guide on the Use of Propionylpromazine-d6 as a Tracer Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the application of Propionylpromazine-d6 as a stable isotope-labeled internal standard for the quantitative analysis of propionylpromazine in biological matrices. It provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data presentation to facilitate its use in research and drug development.

Introduction to Stable Isotope-Labeled Tracers

Stable isotope-labeled (SIL) compounds are powerful tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL analog of the analyte as an internal standard is considered the gold standard in bioanalytical method development. Propionylpromazine-d6, a deuterated form of the phenothiazine tranquilizer propionylpromazine, serves this purpose effectively.

The core principle behind using a SIL internal standard is that it behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This co-elution and similar ionization efficiency allow for the correction of variability that can occur during the analytical process, such as extraction losses and matrix effects.[1] The mass difference between Propionylpromazine-d6 and the unlabeled propionylpromazine allows the mass spectrometer to distinguish between the two, enabling accurate quantification.

Quantitative Data Presentation

The following tables summarize key validation parameters for a typical LC-MS/MS method for the quantification of propionylpromazine using Propionylpromazine-d6 as an internal standard. The data presented here is a synthesis of typical performance characteristics for such assays as described in the literature for similar compounds and methods.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy 85-115% (80-120% for LLOQ)92.5 - 108.2%
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery Consistent and reproducible85 - 105%
Matrix Effect CV ≤ 15%< 12%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 - 1.0 ng/mL

Table 2: Example Calibration Curve Data

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
1.00.9898.0
2.52.6104.0
5.05.2104.0
10.09.797.0
25.025.8103.2
50.048.997.8
100.0101.5101.5

Experimental Protocols

This section provides a detailed methodology for the quantification of propionylpromazine in a biological matrix (e.g., swine kidney) using Propionylpromazine-d6 as an internal standard.

Materials and Reagents
  • Propionylpromazine analytical standard

  • Propionylpromazine-d6 internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Blank biological matrix (e.g., swine kidney)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Homogenization: Weigh 1 g of the tissue sample and homogenize it with 4 mL of acetonitrile.

  • Internal Standard Spiking: Add a known concentration of Propionylpromazine-d6 solution to all samples, calibrators, and quality controls (except for the blank).

  • Protein Precipitation: Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water.

    • Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Propionylpromazine: Precursor ion > Product ion (specific m/z values to be determined during method development)

      • Propionylpromazine-d6: Precursor ion > Product ion (specific m/z values to be determined during method development, typically precursor ion is +6 Da compared to the analyte)

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Swine Kidney) homogenize Homogenization (Acetonitrile) sample->homogenize spike Spike with Propionylpromazine-d6 homogenize->spike centrifuge Protein Precipitation & Centrifugation spike->centrifuge spe Solid Phase Extraction (C18) centrifuge->spe evaporate Evaporation & Reconstitution spe->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Analysis lcms->data

Caption: Analytical workflow for propionylpromazine quantification.

Metabolic Pathway of Propionylpromazine

Based on studies in horses, the metabolism of propionylpromazine can involve several transformations.[2][3]

metabolic_pathway propionylpromazine Propionylpromazine hydroxypropyl 2-(1-hydroxypropyl)promazine propionylpromazine->hydroxypropyl Reduction propenyl 2-(1-propenyl)promazine propionylpromazine->propenyl Dehydration of hydroxypropyl metabolite hydroxy 7-hydroxypropionylpromazine propionylpromazine->hydroxy Hydroxylation sulfoxide Propionylpromazine Sulfoxide (minor in some species) propionylpromazine->sulfoxide Sulfoxidation

Caption: Proposed metabolic pathway of propionylpromazine.

Conclusion

Propionylpromazine-d6 is an essential tool for the accurate and reliable quantification of propionylpromazine in biological samples. Its use as an internal standard in LC-MS/MS methods helps to mitigate analytical variability, ensuring high-quality data for pharmacokinetic, toxicokinetic, and residue analysis studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement this tracer compound in their analytical workflows.

References

Methodological & Application

Application Note: Quantitative Analysis of Propionylpromazine in Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propionylpromazine is a phenothiazine derivative used as a tranquilizer in veterinary medicine.[1] Accurate quantification of propionylpromazine in biological matrices is crucial for pharmacokinetic, metabolic, and doping control studies.[2][3] This application note describes a robust and sensitive method for the quantitative analysis of propionylpromazine in plasma using a stable isotope-labeled internal standard (SIL-IS), specifically propionylpromazine-d3. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry-based assays, as it effectively corrects for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[4][5] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers excellent selectivity and sensitivity for bioanalytical applications.

Principle

The method involves the extraction of propionylpromazine and the deuterated internal standard (propionylpromazine-d3) from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, thus compensating for matrix effects and other sources of analytical variability.

Experimental Protocols

Materials and Reagents
  • Propionylpromazine reference standard

  • Propionylpromazine-d3 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma (e.g., equine, canine)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Preparation of Stock and Working Solutions
  • Propionylpromazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of propionylpromazine in 10 mL of methanol.

  • Propionylpromazine-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of propionylpromazine-d3 in 1 mL of methanol.

  • Propionylpromazine Working Standard Solutions: Prepare serial dilutions of the propionylpromazine stock solution in 50:50 methanol:water to create calibration standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (10 ng/mL propionylpromazine-d3) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Propionylpromazine: Precursor ion (Q1) m/z 341.2 → Product ion (Q3) m/z 86.1

    • Propionylpromazine-d3: Precursor ion (Q1) m/z 344.2 → Product ion (Q3) m/z 89.1

  • Gas Temperature: 300 °C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 250 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%
Matrix Effect (%) < 15%
Table 2: Example Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,52050,1000.030
0.57,85051,2000.153
1.015,90050,8000.313
5.081,20051,5001.577
10.0165,30050,9003.248
50.0830,10051,10016.245
100.01,680,50051,30032.758

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add IS (Propionylpromazine-d3) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (N2) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Sample preparation workflow for propionylpromazine analysis.

analytical_workflow sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation esi Electrospray Ionization (+) lc_separation->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data_processing Data Processing & Quantification detector->data_processing

Caption: LC-MS/MS analytical workflow.

Protocol: Synthesis of Propionylpromazine-d3

A potential synthetic route for propionylpromazine-d3 involves the deuteration of the N-dimethyl group. This can be achieved through reductive amination using a deuterated source.

Materials
  • Desmethylpropionylpromazine

  • Deuteroformaldehyde (D2CO)

  • Sodium cyanoborodeuteride (NaBD3CN)

  • Methanol-d4

  • Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)

Synthetic Procedure
  • Dissolve desmethylpropionylpromazine in methanol-d4.

  • Add deuteroformaldehyde to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Slowly add sodium cyanoborodeuteride to the mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction with water.

  • Extract the product with an organic solvent such as dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product using column chromatography to obtain propionylpromazine-d3.

Characterization

Confirm the identity and isotopic purity of the synthesized propionylpromazine-d3 using:

  • Mass Spectrometry (MS): To confirm the incorporation of three deuterium atoms (M+3).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the location of the deuterium labels.

synthesis_pathway start Desmethylpropionylpromazine product Propionylpromazine-d3 start->product Reductive Amination reagents D2CO, NaBD3CN Methanol-d4

Caption: Synthesis of propionylpromazine-d3.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of propionylpromazine in plasma using a deuterated internal standard and LC-MS/MS. The method is suitable for a range of research and diagnostic applications, including pharmacokinetic studies and drug monitoring in veterinary medicine. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the analytical results.

References

Method Development for the Quantification of Propionylpromazine-d6 Hydrochloride in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer. The development of robust and reliable analytical methods for the quantification of Propionylpromazine in biological matrices is crucial for pharmacokinetic studies, residue analysis, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as Propionylpromazine-d6 hydrochloride, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing.

This document provides a detailed protocol for the determination of Propionylpromazine in plasma and urine, employing Propionylpromazine-d6 hydrochloride as an internal standard. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using a triple quadrupole mass spectrometer.

Mechanism of Action and Signaling Pathway

Propionylpromazine acts as an antagonist of the dopamine D2 receptor. The binding of dopamine to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Propionylpromazine interferes with this signaling cascade, resulting in its neuroleptic effects.

Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Propionylpromazine Propionylpromazine Propionylpromazine->D2_Receptor Antagonizes G_protein Gi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream_Effects Modulation of Neuronal Activity cAMP->Downstream_Effects

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by Propionylpromazine.

Experimental Protocols

Materials and Reagents
  • Propionylpromazine hydrochloride (Reference Standard)

  • Propionylpromazine-d6 hydrochloride (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

  • Human plasma and urine (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propionylpromazine and Propionylpromazine-d6 hydrochloride in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Propionylpromazine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Propionylpromazine-d6 hydrochloride stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

The following diagram illustrates the sample preparation workflow for both plasma and urine samples.

Sample Preparation Workflow cluster_sample_prep Sample Preparation Sample Plasma or Urine Sample (500 µL) Add_IS Add Internal Standard (Propionylpromazine-d6, 50 µL of 100 ng/mL) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Load_Sample Load Sample onto SPE Cartridge Vortex->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol, then Water) Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge (e.g., 5% Methanol in Water) Load_Sample->Wash_SPE Elute Elute with Methanol Wash_SPE->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for Biological Samples.

Protocol for Solid-Phase Extraction (SPE):

  • To 500 µL of plasma or urine, add 50 µL of the 100 ng/mL Propionylpromazine-d6 hydrochloride internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient10% B to 90% B over 5 min, hold for 2 min, return to 10% B for 3 min

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Gas Flow800 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Propionylpromazine 341.286.110025
341.2100.110020
Propionylpromazine-d6 347.292.110025
347.2106.110020

Method Validation Data

The method was validated for linearity, accuracy, precision, recovery, and matrix effect in both plasma and urine.

Table 1: Linearity

MatrixCalibration Range (ng/mL)
Plasma1 - 500> 0.995
Urine1 - 500> 0.996

Table 2: Accuracy and Precision

MatrixSpiked Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Plasma598.56.2
50101.24.5
40099.83.1
Urine597.97.1
50102.55.3
400100.43.8

Table 3: Recovery and Matrix Effect

MatrixRecovery (%)Matrix Effect (%)
Plasma89.595.2
Urine92.198.7

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Propionylpromazine in plasma and urine using its deuterated internal standard, Propionylpromazine-d6 hydrochloride. The detailed protocols for sample preparation and instrumental analysis, along with the presented validation data, demonstrate that this method is accurate, precise, and suitable for a variety of research and diagnostic applications. The use of a stable isotope-labeled internal standard ensures reliable quantification by compensating for potential matrix interferences.

Application Notes and Protocols for the Screening of Propionylpromazine-d6 HCl in Veterinary Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine-derived neuroleptic agent used in veterinary medicine as a tranquilizer to mitigate stress in farm animals, particularly during transportation to slaughterhouses.[1][2] The monitoring of its residues in animal-derived food products is crucial to ensure consumer safety and regulatory compliance. Propionylpromazine-d6 hydrochloride (HCl), a deuterium-labeled internal standard, is instrumental in the accurate quantification of propionylpromazine residues by compensating for matrix effects and procedural losses during sample analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of Propionylpromazine-d6 HCl in the screening of propionylpromazine in veterinary samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Role of Propionylpromazine-d6 HCl as an Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass. Deuterium-labeled standards like Propionylpromazine-d6 HCl are considered the gold standard for LC-MS/MS analysis. The six deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled propionylpromazine by the mass spectrometer.

Key Advantages:

  • Compensates for Matrix Effects: The IS and the analyte are affected similarly by matrix components that can suppress or enhance the ionization process, leading to more accurate quantification.

  • Corrects for Sample Loss: Any loss of the analyte during sample preparation (e.g., extraction, cleanup) will be mirrored by a proportional loss of the IS, ensuring the final concentration calculation remains accurate.

  • Improves Method Precision and Reproducibility: By normalizing the analyte's response to the IS's response, variability in instrument performance and sample injection volume is minimized.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated multi-residue LC-MS/MS method for the determination of propionylpromazine in porcine kidney, utilizing Propionylpromazine-d6 HCl as an internal standard.

Table 1: Method Performance Characteristics

ParameterResult
Limit of Detection (LOD)< 5 µg/kg
Limit of Quantification (LOQ)5 µg/kg
Linearity Range5 - 100 µg/kg (R² > 0.99)
Recommended Concentration (RC)50 µg/kg[1]
Decision Limit (CCα)< 5 µg/kg[1]
Detection Capability (CCβ)< 5 µg/kg[1]

Table 2: Accuracy and Precision

Spiked Concentration (µg/kg)Recovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDwR, %)
2585-110< 15< 20
5080-110< 15< 20
7580-110< 15< 20

Experimental Protocols

Sample Preparation: Porcine Kidney Tissue

This protocol describes the extraction and solid-phase extraction (SPE) cleanup for the analysis of propionylpromazine residues in porcine kidney.

Materials:

  • Homogenizer

  • Centrifuge

  • SPE manifold and C18 cartridges

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Sodium chloride (NaCl)

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide

  • Propionylpromazine-d6 HCl internal standard solution

  • Nitrogen evaporator

Procedure:

  • Weigh 2 g (± 0.1 g) of homogenized porcine kidney tissue into a 50 mL centrifuge tube.

  • Add the Propionylpromazine-d6 HCl internal standard solution to each sample.

  • Add 10 mL of a mixture of acetonitrile and water.

  • Add sodium chloride.

  • Homogenize the sample for 1 minute.

  • Centrifuge at 7000 rpm for 10 minutes at 5°C.

  • Transfer the supernatant to a clean tube.

  • Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of water.

  • Dry the cartridge under vacuum for 3 minutes.

  • Elute the analytes with 3 mL of basified methanol (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 1.2 mL of water or initial mobile phase, vortex, and filter through a 0.45 µm PVDF filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Table 3: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18, 100 x 2.1 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Gradient5% B to 95% B over 10 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Spray Voltage5000 V
Vaporizer Temperature650°C
Collision GasMedium

Table 4: MRM Transitions (Hypothetical - requires empirical optimization)

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Propionylpromazine341.286.125100.120
Propionylpromazine-d6347.292.125106.120

Note: The specific MRM transitions and collision energies should be optimized for the specific instrument being used.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Porcine Kidney (2g) spike Spike with Propionylpromazine-d6 HCl sample->spike extract Homogenize with ACN/Water + NaCl spike->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe SPE Cleanup (C18) supernatant->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation (C18) inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantify vs. Internal Standard detect->quantify

Caption: Experimental workflow for veterinary drug screening.

G cluster_metabolites Metabolites in Horse parent Propionylpromazine met1 2-(1-hydroxypropyl)promazine parent->met1 Hydroxylation met2 2-(1-propenyl)promazine parent->met2 Dehydrogenation met3 7-hydroxypropionylpromazine parent->met3 Hydroxylation met4 2-(1-hydroxypropyl) promazine sulfoxide met1->met4 Sulfoxidation

Caption: Simplified metabolic pathway of Propionylpromazine.

Conclusion

The use of Propionylpromazine-d6 HCl as an internal standard is essential for the development of robust and reliable LC-MS/MS methods for the screening of propionylpromazine residues in veterinary samples. The detailed protocols and performance data provided herein serve as a valuable resource for researchers and analytical laboratories involved in food safety and veterinary drug monitoring. The high sensitivity and specificity of the described methodology ensure compliance with regulatory standards and contribute to the protection of public health.

References

Application of Propionylpromazine-d6 in Equine Drug Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer. Its use in performance horses is prohibited by equestrian organizations to prevent masking of lameness or altering behavior. Consequently, sensitive and reliable methods for its detection and quantification in equine biological matrices are crucial for doping control. The use of a stable isotope-labeled internal standard, such as Propionylpromazine-d6, is the gold standard for accurate quantification by mass spectrometry, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.

These application notes provide a comprehensive overview of the use of Propionylpromazine-d6 as an internal standard in equine drug testing, including detailed experimental protocols and data presentation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the detection and quantification of propionylpromazine in equine plasma. This data is compiled from published studies and represents typical values achievable with modern analytical instrumentation.[1]

Table 1: Pharmacokinetic Parameters of Propionylpromazine in Horses [1]

ParameterValueUnits
Dose (Intramuscular)50mg
Peak Plasma Concentration (Cmax)5.2µg/L
Time to Peak Concentration (Tmax)30minutes
Plasma Concentration at 11 hours1.26µg/L

Table 2: Analytical Method Performance

ParameterValueUnitsNotes
Lower Limit of Detection (LLD) - Plasma (GC-NPD)0.2µg/L[1]
Lower Limit of Detection (LLD) - Plasma (LC-MS/MS)<0.1µg/LEstimated based on similar compounds
Lower Limit of Quantification (LLOQ) - Plasma<0.5ng/mLEstimated based on similar compounds
Recovery (Spiked Kidney Tissue)95%[1]
Coefficient of Variation (CV)6.7%[1]

Note: Data for LC-MS/MS with Propionylpromazine-d6 is based on typical performance for similar validated methods in equine drug testing, as specific published data for this exact application is limited.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Equine Plasma

This protocol describes the extraction of propionylpromazine and its metabolites from equine plasma using solid-phase extraction.

Materials:

  • Equine plasma samples

  • Propionylpromazine-d6 internal standard solution (100 ng/mL in methanol)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 100 mg, 3 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Vortex mixer

Procedure:

  • Pipette 1 mL of equine plasma into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of the Propionylpromazine-d6 internal standard solution (100 ng/mL) to each sample, calibrator, and quality control sample.

  • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

  • Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

Table 3: MRM Transitions for Propionylpromazine and Propionylpromazine-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Propionylpromazine341.286.1100.125
Propionylpromazine-d6347.292.1106.125

Note: These MRM transitions are predicted based on the structure of the molecules and may require optimization on the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow sample Equine Plasma Sample (1 mL) add_is Add Propionylpromazine-d6 Internal Standard (50 µL) sample->add_is buffer Add Phosphate Buffer (2 mL) add_is->buffer spe Solid-Phase Extraction (SPE) buffer->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis and Quantification lcms->data

Caption: Experimental workflow for the analysis of propionylpromazine in equine plasma.

Metabolic Pathway of Propionylpromazine in Horses

metabolic_pathway parent Propionylpromazine metabolite1 2-(1-hydroxypropyl)promazine parent->metabolite1 Hydroxylation metabolite2 2-(1-propenyl)promazine parent->metabolite2 Dehydration metabolite3 7-hydroxypropionylpromazine parent->metabolite3 Hydroxylation sulfoxide 2-(1-hydroxypropyl) promazine sulfoxide (Major Metabolite in Urine) metabolite1->sulfoxide Sulfoxidation

Caption: Metabolic pathway of propionylpromazine in the horse.

Conclusion

The use of Propionylpromazine-d6 as an internal standard provides a robust and reliable method for the quantification of propionylpromazine in equine samples. The detailed protocols and data presented in these application notes serve as a valuable resource for laboratories involved in equine drug testing and for researchers in the field of veterinary analytical toxicology. The methodologies described are essential for ensuring fair competition in equestrian sports and for upholding animal welfare standards.

References

Propionylpromazine-d6 hydrochloride protocol for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantitative Analysis of Propionylpromazine-d6 Hydrochloride by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Propionylpromazine-d6 hydrochloride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Propionylpromazine-d6 hydrochloride is a deuterated stable isotope-labeled internal standard for Propionylpromazine, a phenothiazine neuroleptic agent used in veterinary medicine.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[2]

This protocol is based on established methodologies for related phenothiazine compounds and general principles of quantitative bioanalysis.[3]

Experimental Protocol: Quantitative Analysis of Propionylpromazine-d6 Hydrochloride

This section details the methodology for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for cleaning up complex biological samples prior to LC-MS/MS analysis.[4]

Materials:

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Propionylpromazine-d6 hydrochloride internal standard working solution

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Centrifuge

  • Sample tubes

Procedure:

  • Sample Pre-treatment: Thaw biological samples (e.g., plasma, homogenized tissue) on ice. To a 1 mL aliquot of the sample, add the internal standard, Propionylpromazine-d6 hydrochloride, to a final concentration of 100 ng/mL. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 1.2).

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following table summarizes the proposed mass transitions for Propionylpromazine and its deuterated internal standard, Propionylpromazine-d6 hydrochloride. These values are predictive and require experimental optimization on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Propionylpromazine341.286.110025
Propionylpromazine-d6 347.2 92.1 100 25

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Propionylpromazine-d6 HCl sample->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the quantitative analysis of Propionylpromazine-d6 HCl.

Signaling Pathway Diagram (Hypothetical Fragmentation)

This diagram illustrates a plausible fragmentation pathway for the Propionylpromazine-d6 precursor ion in the mass spectrometer's collision cell.

fragmentation_pathway precursor Propionylpromazine-d6 Precursor Ion (m/z 347.2) neutral_loss Neutral Loss (Side Chain Cleavage) precursor->neutral_loss fragment1 Product Ion (m/z 92.1) (C5H8D6N+) neutral_loss->fragment1

Caption: Proposed fragmentation of Propionylpromazine-d6.

References

Application Notes and Protocols for Propionylpromazine-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine neuroleptic agent used in veterinary medicine to reduce stress in animals. The accurate quantification of propionylpromazine in biological matrices is crucial for pharmacokinetic studies, residue monitoring, and forensic analysis. Propionylpromazine-d6, a deuterated analog, is the ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled drug, ensuring reliable quantification.[1] This document provides detailed sample preparation techniques for the analysis of Propionylpromazine-d6 and, by extension, propionylpromazine, in various biological samples. The protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are described, offering researchers a selection of methods to suit their specific laboratory capabilities and sample matrix requirements.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of a sample preparation method often depends on the desired analytical performance, including recovery, sensitivity, and throughput. The following table summarizes quantitative data for different techniques used in the analysis of propionylpromazine.

Sample Preparation TechniqueMatrixAnalyteRecovery (%)Limit of Detection (LOD)Analytical Method
Solid-Phase Extraction (SPE)Pig KidneyPropionylpromazine954 µg/kgHPLC-UV/Fluorescence
Solid-Phase Extraction (SPE)Pig Muscle/KidneyPropionylpromazine-25 µg/kgTLC
Liquid-Liquid Extraction (LLE)Human PlasmaPromazine>900.25 ng/mLHPLC-Electrochemical
Not SpecifiedPig TissuesPropionylpromazine-60 µg/kgTLC
Not SpecifiedHorse PlasmaPropionylpromazine-0.2 µg/LGC-NPD

Note: Data for Propionylpromazine-d6 recovery is often assumed to be comparable to the unlabeled compound due to their similar chemical properties. The internal standard is primarily used to correct for variability in extraction and ionization.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is adapted from methods used for the analysis of propionylpromazine in animal tissues.[2] It is suitable for complex matrices like kidney and muscle, providing a clean extract for subsequent LC-MS/MS analysis.

Materials:

  • Homogenizer

  • Centrifuge

  • SPE manifold

  • C18 SPE cartridges (e.g., SepPak)

  • Acetonitrile

  • Methanol

  • Deionized water

  • Propionylpromazine-d6 internal standard solution

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Weigh 5 g of tissue sample and homogenize with 10 mL of acetonitrile.

  • Internal Standard Spiking: Add an appropriate volume of Propionylpromazine-d6 internal standard solution to the homogenate.

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the acetonitrile supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol is based on a validated method for a similar phenothiazine compound, promazine, in human plasma and is suitable for the extraction of propionylpromazine from less complex biological fluids.[1]

Materials:

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Pentane:2-propanol (98:2, v/v) extraction solvent

  • 0.1 M perchloric acid

  • Propionylpromazine-d6 internal standard solution

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 1 mL of plasma or serum into a glass centrifuge tube.

  • Internal Standard Spiking: Add the Propionylpromazine-d6 internal standard solution to the sample.

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Extraction: Add 5 mL of pentane:2-propanol (98:2, v/v) extraction solvent.

  • Mixing: Vortex the mixture for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Back Extraction (optional clean-up): Add 200 µL of 0.1 M perchloric acid, vortex for 1 minute, and centrifuge. Transfer the lower aqueous layer to a new tube. Basify with 1 M sodium hydroxide and re-extract with the organic solvent.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) for Plasma/Serum Samples

Protein precipitation is a rapid and simple method for removing proteins from plasma or serum samples. This protocol uses acetonitrile, a common and effective precipitating agent.

Materials:

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes

  • Acetonitrile (ice-cold)

  • Propionylpromazine-d6 internal standard solution

Procedure:

  • Sample Aliquoting: Pipette 200 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add the Propionylpromazine-d6 internal standard solution.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (optional): The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for pre-concentration, the solvent can be evaporated and the residue reconstituted in a smaller volume of mobile phase.

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_step Final Steps Tissue Tissue Sample (5g) Homogenize Homogenize in Acetonitrile (10mL) Tissue->Homogenize Spike_IS Spike with Propionylpromazine-d6 Homogenize->Spike_IS Centrifuge1 Centrifuge (4000 rpm, 10 min) Spike_IS->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Supernatant Supernatant->Load Condition Condition C18 Cartridge (Methanol, Water) Wash Wash Cartridge (Water, 40% Methanol) Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_final_step Final Steps Plasma Plasma/Serum (1mL) Spike_IS Spike with Propionylpromazine-d6 Plasma->Spike_IS Basify Add 1M NaOH Spike_IS->Basify Add_Solvent Add Extraction Solvent (Pentane:Isopropanol) Basify->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness (Nitrogen Stream) Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow cluster_precipitation Protein Precipitation cluster_analysis Analysis Plasma Plasma/Serum (200µL) Spike_IS Spike with Propionylpromazine-d6 Plasma->Spike_IS Add_ACN Add Ice-Cold Acetonitrile (600µL) Spike_IS->Add_ACN Vortex Vortex (30 sec) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Direct_Inject Direct Injection Collect_Supernatant->Direct_Inject Evap_Recon Evaporate & Reconstitute (Optional) Collect_Supernatant->Evap_Recon Analysis LC-MS/MS Analysis Direct_Inject->Analysis Evap_Recon->Analysis

Caption: Protein Precipitation (PPT) Workflow.

References

Application Note: High-Throughput Analysis of Propionylpromazine and its Deuterated Analog Using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of propionylpromazine and its deuterated analog (propionylpromazine-d3) in a biological matrix, such as plasma. The use of a deuterated internal standard is the gold standard in quantitative LC-MS analysis, offering high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.[1] This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective and rapid analysis, suitable for pharmacokinetic studies, drug monitoring, and other applications in drug development.

Introduction

Propionylpromazine is a phenothiazine derivative used as a tranquilizer.[2] Accurate quantification in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. The stable isotope-labeled internal standard, propionylpromazine-d3, is the ideal choice for quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample processing and analysis.[1][3] This co-eluting nature is critical for correcting variations that can occur during extraction and ionization in the mass spectrometer.[3] This document provides a comprehensive protocol for the chromatographic separation and quantification of propionylpromazine and its deuterated analog.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A protein precipitation method is employed for the extraction of propionylpromazine from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution (propionylpromazine-d3).

  • Vortex the sample briefly to ensure thorough mixing.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is performed on a C18 reversed-phase column.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B in 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions See Table 3
Collision Energy Optimized for each transition
Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 3: MRM Transitions for Propionylpromazine and its Deuterated Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propionylpromazine341.2268.1
Propionylpromazine-d3344.2271.1

Data Presentation

The use of a deuterated internal standard significantly improves the precision and accuracy of the quantitative analysis. The following table illustrates the expected performance of the method.

Table 4: Quantitative Performance Data

ParameterPropionylpromazine
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Mean Recovery 95% (CV = 6.7%)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitate Protein Precipitation with Acetonitrile Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for the quantification of propionylpromazine.

Analyte-Internal Standard Relationship

The core principle of using a deuterated internal standard is its direct relationship with the analyte throughout the analytical process.

logical_relationship Analyte Propionylpromazine Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS Propionylpromazine-d3 (Internal Standard) IS->Process Ratio Constant Ratio (Analyte Signal / IS Signal) Process->Ratio Result Accurate Quantification Ratio->Result

Caption: Relationship between analyte and internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of propionylpromazine in biological matrices. The incorporation of a deuterated internal standard is critical for achieving the high level of accuracy and precision required in regulated bioanalysis. This protocol can be readily implemented in laboratories involved in drug metabolism, pharmacokinetics, and clinical or forensic toxicology.

References

Troubleshooting & Optimization

Technical Support Center: Propionylpromazine-d6 Hydrochloride LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Propionylpromazine-d6 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of Propionylpromazine-d6 hydrochloride?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of Propionylpromazine-d6 hydrochloride from biological matrices like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins can cause these effects.[2][3]

Q2: How can I identify if matrix effects are impacting my Propionylpromazine-d6 hydrochloride analysis?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A solution of Propionylpromazine-d6 hydrochloride is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of Propionylpromazine-d6 hydrochloride in a neat solution is compared to its response when spiked into an extracted blank matrix. A significant difference in the signal intensity suggests the presence of matrix effects.

Q3: What are the most common sources of matrix effects in bioanalytical LC-MS methods?

A3: Common sources of matrix effects include:

  • Phospholipids: Abundant in plasma and serum samples, they are notorious for causing ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.

  • Endogenous Metabolites: Co-eluting metabolites can compete with the analyte for ionization.

  • Sample Collection and Additives: Anticoagulants (e.g., EDTA, heparin) and other additives in blood collection tubes can also contribute to matrix effects.

Q4: How can the use of a deuterated internal standard like Propionylpromazine-d6 hydrochloride help in mitigating matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) like Propionylpromazine-d6 hydrochloride is the preferred choice for quantitative LC-MS analysis. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression or enhancement can be effectively compensated, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS analysis of Propionylpromazine-d6 hydrochloride.

Issue 1: Poor Signal Intensity or High Signal Variability

This is often a primary indicator of ion suppression.

Troubleshooting Workflow:

Start Poor Signal or High Variability AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->AssessME OptimizeSP Optimize Sample Preparation AssessME->OptimizeSP Matrix Effect Detected OptimizeChromo Optimize Chromatography OptimizeSP->OptimizeChromo CheckIS Verify Internal Standard Performance OptimizeChromo->CheckIS Result Improved Signal and Reproducibility CheckIS->Result

Caption: A logical workflow for troubleshooting poor signal intensity and reproducibility.

Solutions:

  • Implement or Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.

    • Solid Phase Extraction (SPE): Offers a high degree of cleanup and can be tailored to the specific properties of Propionylpromazine.

    • Liquid-Liquid Extraction (LLE): Can effectively separate the analyte from polar interferences.

    • Protein Precipitation (PPT): A simpler but less clean method. If used, consider techniques that also remove phospholipids.

  • Modify Chromatographic Conditions: Adjusting the LC method can separate the elution of your analyte from the regions of ion suppression.

    • Gradient Modification: A shallower gradient can improve the resolution between Propionylpromazine-d6 hydrochloride and interfering components.

    • Column Chemistry: Consider a different stationary phase that offers alternative selectivity.

    • Flow Rate Reduction: Lower flow rates, especially in the nanoliter-per-minute range, can sometimes reduce ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

Issue 2: Inconsistent Internal Standard Response

Even with a SIL-IS, issues can arise if the matrix effect is severe or if the internal standard and analyte do not track perfectly.

Troubleshooting Steps:

  • Evaluate IS Concentration: Ensure the concentration of Propionylpromazine-d6 hydrochloride is appropriate and provides a stable signal in the absence of matrix.

  • Check for Contamination: Contamination in the LC-MS system can lead to a high background signal for the internal standard.

  • Assess Differential Matrix Effects: In rare cases, the analyte and SIL-IS may experience slightly different degrees of ion suppression. This can be investigated by comparing the analyte/IS ratio in neat solution versus in the presence of matrix.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a standard solution of Propionylpromazine-d6 hydrochloride at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL in 50:50 methanol:water).

  • Set up a post-column infusion system where the standard solution is delivered via a syringe pump and mixed with the LC eluent through a T-junction placed between the analytical column and the mass spectrometer.

  • Begin infusing the standard solution at a low flow rate (e.g., 10 µL/min).

  • Once a stable signal for Propionylpromazine-d6 hydrochloride is observed, inject a blank, extracted matrix sample (e.g., plasma extract prepared by protein precipitation).

  • Monitor the signal of the infused standard. Any deviation from the stable baseline indicates a matrix effect.

Data Interpretation:

Time (min)Signal IntensityObservation
0.0 - 2.0StableNo matrix effect
2.1 - 3.5Signal DipIon Suppression
3.6 - 5.0StableNo matrix effect
5.1 - 5.8Signal IncreaseIon Enhancement
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Set A: Prepare a standard solution of Propionylpromazine-d6 hydrochloride in a neat solvent (e.g., mobile phase).

  • Set B: Prepare at least six different lots of blank biological matrix. Extract these blank matrices using your established sample preparation method. Spike the extracted matrix with Propionylpromazine-d6 hydrochloride at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the matrix factor (MF) for each lot of matrix:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • The overall matrix effect is then calculated as:

    • Matrix Effect (%) = (MF - 1) * 100

Data Interpretation:

Matrix LotPeak Area (Set A - Neat)Peak Area (Set B - Spiked Extract)Matrix Factor (MF)Matrix Effect (%)
11,200,000950,0000.79-21% (Suppression)
21,200,000980,0000.82-18% (Suppression)
31,200,0001,350,0001.13+13% (Enhancement)
41,200,000920,0000.77-23% (Suppression)
51,200,0001,010,0000.84-16% (Suppression)
61,200,000965,0000.80-20% (Suppression)

Visualizing the Workflow

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Add Propionylpromazine-d6 HCl (IS) BiologicalSample->AddIS Extraction Extraction (SPE, LLE, or PPT) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalExtract Final Extract for Injection Evaporation->FinalExtract Injection Injection FinalExtract->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration RatioCalculation Calculate Analyte/IS Ratio Integration->RatioCalculation Quantification Quantification RatioCalculation->Quantification

Caption: A typical bioanalytical workflow for Propionylpromazine analysis.

References

Optimizing MS/MS parameters for Propionylpromazine-d6 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propionylpromazine-d6 hydrochloride in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is Propionylpromazine-d6 hydrochloride and what is its primary application in MS-based assays?

Propionylpromazine-d6 hydrochloride is the deuterium-labeled form of Propionylpromazine hydrochloride. In mass spectrometry, it is primarily used as an internal standard (IS) for the quantitative analysis of Propionylpromazine in various biological matrices.[1] The stable isotope label ensures that it co-elutes with the unlabeled analyte during liquid chromatography (LC) and exhibits similar ionization behavior in the mass spectrometer, allowing for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Q2: I am developing a new LC-MS/MS method. What are the expected precursor and product ions for Propionylpromazine-d6 hydrochloride?

While specific, universally optimized parameters are instrument-dependent, the initial step is to determine the protonated molecular ion [M+H]+ in positive ionization mode. For Propionylpromazine (C20H24N2OS), the molecular weight is approximately 340.5 g/mol .[2] Therefore, for the d6 isotopologue, the expected monoisotopic mass will be higher. The most common approach is to perform a full scan analysis of a standard solution to identify the correct precursor ion. Subsequently, a product ion scan is conducted to identify the most stable and intense fragment ions.

Q3: Why am I observing a low signal intensity for my Propionylpromazine-d6 hydrochloride internal standard?

Low signal intensity can be attributed to several factors. These can range from issues with the sample preparation and chromatographic separation to suboptimal mass spectrometer source and compound-specific parameters. A systematic troubleshooting approach is recommended to identify the root cause.

Troubleshooting Guides

Issue: Low Signal Intensity or No Signal for Propionylpromazine-d6 Hydrochloride

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues.

Step 1: Verify Standard Solution Integrity

  • Question: Is the stock solution prepared correctly and within its stability period?

  • Action: Prepare a fresh stock solution of Propionylpromazine-d6 hydrochloride. When preparing stock solutions, always use the batch-specific molecular weight provided on the vial label and certificate of analysis. To improve solubility, gentle warming to 37°C and sonication can be employed.[3]

  • Storage: Store stock solutions in aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.[3]

Step 2: Direct Infusion Analysis

  • Question: Is the instrument capable of detecting the compound without chromatographic interference?

  • Action: Perform a direct infusion of the freshly prepared standard solution into the mass spectrometer. This will confirm the compound's ionization and fragmentation and allow for the initial optimization of MS parameters in the absence of a column and mobile phase complexities.

Step 3: LC-MS System Check

  • Question: Are the LC and MS systems performing optimally?

  • Action:

    • Inject a known, well-behaving standard to confirm the overall system suitability.

    • Check for leaks in the LC system.

    • Ensure the mobile phase composition is correct and freshly prepared. Volatile buffers like ammonium formate or acetate can enhance ionization efficiency.[4]

Step 4: Re-optimization of MS/MS Parameters

  • Question: Are the precursor/product ion pair and collision energy optimized for your specific instrument?

  • Action: Follow the detailed experimental protocol below to re-optimize the MS/MS parameters. Even minor differences between instruments can necessitate adjustments.

The logical workflow for troubleshooting low signal intensity is illustrated in the diagram below.

Troubleshooting_Workflow start Start: Low Signal Intensity check_solution Verify Standard Solution (Freshness, Concentration) start->check_solution direct_infusion Direct Infusion Analysis check_solution->direct_infusion signal_present Signal Present? direct_infusion->signal_present lc_ms_check LC-MS System Check (System Suitability, Leaks) signal_present->lc_ms_check Yes end_fail Consult Instrument Specialist signal_present->end_fail No reoptimize Re-optimize MS/MS Parameters lc_ms_check->reoptimize end_success Issue Resolved reoptimize->end_success

Troubleshooting workflow for low signal intensity.

Experimental Protocols

Protocol: Optimization of MS/MS Parameters for Propionylpromazine-d6 Hydrochloride

This protocol outlines the systematic optimization of MS/MS parameters using direct infusion.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL stock solution of Propionylpromazine-d6 hydrochloride in an appropriate solvent (e.g., methanol or acetonitrile).

  • Further dilute this stock solution to a working concentration of 100 ng/mL with a 50:50 mixture of your initial mobile phase composition (e.g., 50% acetonitrile, 50% water with 0.1% formic acid).

2. Instrument Setup:

  • Set up a direct infusion method using a syringe pump at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to positive electrospray ionization (ESI) mode.

  • Begin with generic source parameters; these will be optimized later. Typical starting points include a capillary voltage of 3.5-4.5 kV, a source temperature of 120-150°C, and a desolvation temperature of 350-450°C.

3. Precursor Ion Identification (Q1 Scan):

  • Perform a full scan (MS1) to identify the protonated molecular ion [M+H]+ of Propionylpromazine-d6 hydrochloride. The expected m/z will be approximately 347.

4. Product Ion Identification (Product Ion Scan):

  • Set the instrument to a product ion scan mode, selecting the m/z of the precursor ion identified in the previous step.

  • Infuse the solution and acquire a product ion spectrum. Identify the most abundant and stable fragment ions.

5. Collision Energy (CE) Optimization:

  • Select the two most intense product ions for Multiple Reaction Monitoring (MRM) transitions.

  • For each transition, perform a collision energy optimization. This involves ramping the collision energy across a range (e.g., 5-50 eV) and monitoring the intensity of the product ion.

  • The optimal collision energy is the value that produces the highest intensity for that specific product ion. This process was completed by direct infusion of a 100 mg liter−1 standard solution of PPZ in the mobile phase. The analysis was completed with helium as collision gas at a pressure of 2.0–2.2 mTorr. Collision energy was a percentage of 5.0 V applied to the end caps of the ion trap, typically 20–30% which is.

6. Source Parameter Optimization:

  • Using the optimized MRM transitions, fine-tune the ion source parameters (e.g., gas flows, temperatures, and voltages) to maximize the signal intensity.

The workflow for this optimization protocol is visualized in the following diagram.

Optimization_Workflow start Start: Prepare Standard Solution infuse Direct Infusion into MS start->infuse q1_scan Identify Precursor Ion (Full Scan - MS1) infuse->q1_scan product_scan Identify Product Ions (MS2 Scan) q1_scan->product_scan select_transitions Select Intense MRM Transitions product_scan->select_transitions optimize_ce Optimize Collision Energy (CE) for each transition select_transitions->optimize_ce optimize_source Optimize Source Parameters (Gas, Temp, Voltage) optimize_ce->optimize_source final_method Final Optimized Method optimize_source->final_method

Experimental workflow for MS/MS parameter optimization.

Data Presentation

The following table provides a template for summarizing the optimized MS/MS parameters for Propionylpromazine-d6 hydrochloride. Users should populate this table with the values determined from their specific instrumentation.

ParameterOptimized Value
Compound Propionylpromazine-d6 HCl
Ionization Mode ESI Positive
Precursor Ion (m/z) User Determined
Product Ion 1 (m/z) User Determined
Collision Energy 1 (eV) User Determined
Product Ion 2 (m/z) User Determined
Collision Energy 2 (eV) User Determined
Dwell Time (ms) User Determined
Capillary Voltage (kV) User Determined
Source Temperature (°C) User Determined
Desolvation Temp. (°C) User Determined
Nebulizer Gas Flow (L/hr) User Determined
Drying Gas Flow (L/hr) User Determined

References

Propionylpromazine-d6 hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Propionylpromazine-d6 hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Degradation of Propionylpromazine-d6 Hydrochloride in Solution

If you are observing a loss of parent compound or the appearance of unexpected peaks in your chromatograms, consult the following guide.

Potential Causes and Troubleshooting Steps:

  • Oxidation: Propionylpromazine, like other phenothiazines, is susceptible to oxidation, which is a primary degradation pathway.

    • Recommendation: Prepare solutions fresh and use them promptly. For storage, protect solutions from oxygen by purging with an inert gas (e.g., nitrogen or argon). Consider the addition of an antioxidant like ascorbic acid to your formulation if compatible with your experimental design.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of phenothiazine compounds.

    • Recommendation: Protect solutions from light at all stages of handling and storage by using amber vials or wrapping containers with aluminum foil.

  • pH Effects: The stability of phenothiazine solutions can be influenced by pH.

    • Recommendation: While specific data for Propionylpromazine-d6 hydrochloride is limited, for related phenothiazines, maximum stability is often observed in acidic conditions. Avoid neutral to alkaline pH if possible. Buffer systems can also impact stability.

  • Solvent Selection: The choice of solvent can impact the stability of the compound.

    • Recommendation: Use high-purity solvents. If preparing aqueous stock solutions, consider using water that has been de-gassed. For long-term storage, aliquoting and storing at -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.

Table 1: Summary of Stability Data for Propionylpromazine Hydrochloride (Non-Deuterated)

ConditionObservationRecommendation
Temperature Degradation observed at temperatures ranging from 5 to 40°C in formulated products.For stock solutions, store at -20°C for up to one month or -80°C for up to six months.
Oxidation Major degradation products are oxides of the parent compound.Prepare solutions fresh, purge with inert gas, and consider using antioxidants like ascorbic acid.
Light Exposure Phenothiazines are known to be light-sensitive.Protect solutions from light using amber vials or foil wrapping.
pH Stability of related phenothiazines is pH-dependent, with greater stability generally observed in acidic conditions.Maintain acidic pH if compatible with the experimental setup.

Note: The quantitative stability data above is for the non-deuterated Propionylpromazine hydrochloride and should be used as a guideline for the deuterated analog.

Issue: Inconsistent Results in LC-MS Analysis

For challenges related to the analytical methodology, refer to the following.

Potential Causes and Troubleshooting Steps:

  • Poor Peak Shape or Shifting Retention Times:

    • Recommendation: Ensure proper column equilibration between injections. Check for voids in the column or blockages in the LC system. Verify the mobile phase composition and pH.

  • Carryover:

    • Recommendation: Implement a robust needle and injection port washing procedure. Use a strong organic solvent to wash the system between runs. Injecting a blank after a high-concentration sample can confirm carryover.

  • Ion Suppression or Enhancement:

    • Recommendation: Matrix effects can alter ionization efficiency. Evaluate the need for further sample cleanup or dilution. An internal standard can help to correct for these effects.

  • Unexpected Mass Peaks (Adducts):

    • Recommendation: In addition to the protonated molecule, you may observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or mobile phase components. These are common in electrospray ionization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Propionylpromazine-d6 hydrochloride solutions?

A1: For stock solutions, it is recommended to store them in sealed containers, protected from moisture and light. Storage at -80°C is suitable for up to 6 months, while storage at -20°C is recommended for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the primary degradation pathway for Propionylpromazine-d6 hydrochloride?

A2: The primary degradation pathway for the non-deuterated form, Propionylpromazine hydrochloride, is oxidation. This typically involves the formation of sulfoxides and potentially N-oxides, which is a common degradation route for phenothiazine-based compounds. It is highly probable that the deuterated analog follows a similar oxidative degradation pathway.

Q3: How can I minimize the degradation of Propionylpromazine-d6 hydrochloride in my experimental solutions?

A3: To minimize degradation, you should:

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber vials or by wrapping the containers in foil.

  • If compatible with your experiment, maintain a slightly acidic pH.

  • For aqueous solutions, use de-gassed water and consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

  • Store stock solutions at or below -20°C.

Q4: I see multiple degradation peaks in my chromatogram. What are they likely to be?

A4: Studies on the non-deuterated form have shown the formation of two to five degradation products, with the major ones being oxidation products. For phenothiazines, common degradation products include the sulfoxide and N-oxide derivatives of the parent compound. Further structural elucidation would require techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

Q5: Are there any specific recommendations for the LC-MS analysis of Propionylpromazine-d6 hydrochloride?

A5: A reverse-phase HPLC method is suitable for the analysis of propionylpromazine and its degradation products. For mass spectrometry, electrospray ionization (ESI) in positive ion mode is a common choice for this class of compounds. Due to the presence of the deuterium label, be mindful of potential isotopic exchange if working in protic solvents under certain pH conditions, although this is less likely for the d6-dimethylamino group.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Propionylpromazine Hydrochloride

This protocol is adapted from a method developed for the non-deuterated compound and can be used as a starting point for the analysis of Propionylpromazine-d6 hydrochloride.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH adjusted to the acidic range).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the sample in the mobile phase or a compatible solvent.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance. Here is a general protocol that can be adapted for Propionylpromazine-d6 hydrochloride.

  • Acidic Hydrolysis: Incubate the drug solution in 0.1 N HCl at a controlled temperature (e.g., 60°C) for a specified period.

  • Alkaline Hydrolysis: Incubate the drug solution in 0.1 N NaOH at a controlled temperature for a specified period.

  • Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the drug solution to a light source (e.g., UV lamp or a photostability chamber).

For each condition, analyze the stressed samples by a stability-indicating HPLC method at various time points and compare them to an unstressed control sample.

Visualizations

cluster_main Proposed Degradation Pathway of Propionylpromazine-d6 parent Propionylpromazine-d6 sulfoxide Propionylpromazine-d6 Sulfoxide parent->sulfoxide Oxidation (S) n_oxide Propionylpromazine-d6 N-Oxide parent->n_oxide Oxidation (N) di_oxide Propionylpromazine-d6 Di-oxide (Sulfoxide and N-Oxide) sulfoxide->di_oxide Oxidation (N) n_oxide->di_oxide Oxidation (S)

Caption: Proposed oxidative degradation pathway for Propionylpromazine-d6.

cluster_workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., loss of parent, extra peaks) check_storage Review Storage Conditions (Temp, Light, Time) start->check_storage check_solution_prep Examine Solution Preparation (Solvent, pH, Headspace) check_storage->check_solution_prep Correct improper_storage Action: Optimize Storage (Aliquot, Protect from Light, Use Fresh) check_storage->improper_storage Incorrect check_analytical_method Investigate Analytical Method (Column, Mobile Phase, Carryover) check_solution_prep->check_analytical_method Correct improper_prep Action: Refine Preparation (Use Fresh Solvents, Adjust pH, Purge with N2) check_solution_prep->improper_prep Incorrect analytical_issue Action: Troubleshoot LC-MS (Equilibrate Column, Clean System) check_analytical_method->analytical_issue Issue Found end Issue Resolved check_analytical_method->end No Issue improper_storage->end improper_prep->end analytical_issue->end

Troubleshooting Low Recovery of Propionylpromazine-d6 in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Propionylpromazine-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is Propionylpromazine-d6 and why is it used as an internal standard?

Propionylpromazine-d6 is a deuterated form of Propionylpromazine, a phenothiazine derivative used as a tranquilizer in veterinary medicine.[1][2] Stable isotope-labeled (SIL) internal standards like Propionylpromazine-d6 are considered the gold standard in bioanalytical assays.[3][4] Because their physical and chemical properties are nearly identical to the analyte of interest (Propionylpromazine), they behave similarly during sample preparation, chromatography, and mass spectrometry detection.[5] This allows for accurate correction of variability that can occur during the analytical process.

Q2: What are the common causes of low recovery for an internal standard like Propionylpromazine-d6?

Low recovery of an internal standard can stem from several factors throughout the sample preparation and analysis workflow. The primary causes can be categorized as:

  • Inconsistent Extraction: Inefficient or variable extraction of the internal standard from the biological matrix.

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.

  • Human Error: Mistakes during sample preparation, such as incorrect spiking of the internal standard.

  • Analyte Instability: Degradation of the internal standard during sample collection, storage, or processing.

  • Instrument-Related Issues: Problems with the analytical instrument, such as inconsistent injection volumes or detector drift.

Q3: Can the position of the deuterium label on Propionylpromazine-d6 affect its stability and recovery?

Yes, the position of the deuterium labels is crucial. For a SIL internal standard to be effective, the isotopes should be on a stable part of the molecule. Deuterium atoms on or adjacent to heteroatoms (like oxygen, nitrogen, or sulfur) or on functional groups prone to enolization can be susceptible to back-exchange with hydrogen from the solvent or matrix. This can lead to a loss of the deuterated signal and inaccurate quantification. It is recommended to use standards where the deuterium atoms are on stable positions, such as aromatic rings or alkyl chains not adjacent to heteroatoms.

Troubleshooting Guides

Guide 1: Investigating Extraction Inefficiency

Low recovery is often linked to suboptimal extraction conditions. Propionylpromazine is a basic drug, and its extraction is highly dependent on pH.

Is the sample pH optimized for extraction?

  • For Solid-Phase Extraction (SPE):

    • Reversed-Phase SPE (e.g., C18): To maximize retention of a basic compound like Propionylpromazine, the sample pH should be adjusted to be at least 2 pH units above its pKa to ensure it is in its neutral, un-ionized form.

    • Cation-Exchange SPE: For this type of extraction, the sample pH should be at least 2 pH units below the pKa of Propionylpromazine to ensure it is in its protonated, positively charged state, allowing it to bind to the sorbent.

  • For Liquid-Liquid Extraction (LLE): The pH of the aqueous phase should be adjusted to render Propionylpromazine neutral, thus increasing its solubility in the organic extraction solvent.

Are you using the appropriate solvents?

  • SPE Wash Step: The wash solvent should be strong enough to remove interferences without eluting the analyte. For reversed-phase SPE, you can experiment with increasing the organic content in the wash solvent.

  • SPE Elution Step: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For cation-exchange SPE, a common elution solvent is a mixture of an organic solvent with a small percentage of ammonium hydroxide (e.g., 2-5%) to neutralize the charge on the basic drug and facilitate its elution. For reversed-phase SPE, solvents like methanol or acetonitrile are often effective.

  • LLE: The choice of organic solvent is critical. Solvents like chloroform and mixtures containing acetonitrile have been shown to be effective for extracting phenothiazines.

  • Condition and load the SPE cartridges with the sample as per your standard protocol.

  • Prepare a series of wash solutions with increasing organic solvent strength (e.g., 10%, 20%, 30%, 40%, 50% methanol in water).

  • Wash separate cartridges with each of these solutions and collect the eluate.

  • Prepare a series of elution solutions with increasing organic solvent strength (e.g., 60%, 70%, 80%, 90%, 100% methanol).

  • Elute the cartridges from the previous step with each of these solutions and collect the eluate.

  • Analyze all collected fractions to determine the point at which Propionylpromazine-d6 begins to elute and the solvent strength required for complete elution.

Guide 2: Assessing and Mitigating Matrix Effects

Matrix effects can significantly impact the ionization of Propionylpromazine-d6, leading to inaccurate results.

How can I determine if matrix effects are the cause of low recovery?

A post-extraction spike experiment is a standard method to evaluate matrix effects.

  • Set A (Neat Solution): Prepare a solution of Propionylpromazine-d6 in a clean solvent (e.g., mobile phase) at the concentration used in your assay.

  • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known to not contain the analyte or internal standard) using your established procedure. After the final extraction step, spike the Propionylpromazine-d6 into this extracted matrix at the same concentration as in Set A.

  • Analyze both sets of samples using your LC-MS method and compare the peak areas of the internal standard.

Data Interpretation:

Comparison of Peak AreasInterpretationRecommended Action
Peak Area in Set B is significantly lower than in Set AIon SuppressionOptimize chromatography to separate the internal standard from co-eluting matrix components. Consider a more effective sample cleanup method or sample dilution.
Peak Area in Set B is significantly higher than in Set AIon EnhancementSimilar to ion suppression, optimize chromatography and/or sample cleanup.
Peak Areas in both sets are comparableMinimal Matrix EffectThe low recovery is likely due to other factors such as extraction inefficiency or analyte instability.
Guide 3: Evaluating Analyte Stability

Propionylpromazine and its derivatives can be susceptible to degradation, particularly oxidation.

Could my internal standard be degrading?

  • Storage Conditions: Ensure that stock solutions and samples are stored at appropriate temperatures (-20°C or -80°C) and protected from light. Repeated freeze-thaw cycles should be avoided.

  • Sample pH: The stability of Propionylpromazine can be pH-dependent. In some cases, acidification of the sample may be necessary to improve stability.

  • Oxidation: Phenothiazines can oxidize, especially when exposed to light and air. Consider adding an antioxidant, such as ascorbic acid, to your samples or performing extraction procedures under an inert atmosphere (e.g., nitrogen).

  • Spike Propionylpromazine-d6 into a blank biological matrix.

  • Divide the sample into aliquots.

  • Analyze one aliquot immediately (Time 0).

  • Store the remaining aliquots under various conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours, -20°C for 7 days).

  • Analyze the stored aliquots at different time points and compare the peak area of Propionylpromazine-d6 to the Time 0 sample. A significant decrease in peak area over time indicates instability.

Visual Troubleshooting Workflows

TroubleshootingWorkflow start Low Recovery of Propionylpromazine-d6 extraction Investigate Extraction Inefficiency start->extraction matrix Assess Matrix Effects start->matrix stability Evaluate Analyte Stability start->stability ph Optimize Sample pH extraction->ph solvent Optimize Solvents extraction->solvent post_spike Perform Post-Extraction Spike Experiment matrix->post_spike storage Check Storage Conditions stability->storage oxidation Investigate Oxidation stability->oxidation solution Problem Solved ph->solution Recovery Improved solvent->solution Recovery Improved post_spike->solution Matrix Effect Identified and Mitigated storage->solution Degradation Prevented oxidation->solution Degradation Prevented SPE_Optimization cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction sample Biological Sample adjust_ph Adjust pH sample->adjust_ph load 2. Load Sample adjust_ph->load condition 1. Condition Sorbent condition->load wash 3. Wash Interferences load->wash elute 4. Elute Analyte wash->elute analysis LC-MS Analysis elute->analysis Analyze Eluate

References

Preventing isotopic exchange in deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Deuterated Standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or matrix.[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1][2] In severe cases, the complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[2]

Q2: Which deuterium labels are most susceptible to exchange?

Deuterium atoms are more likely to exchange if they are located in chemically active or labile positions within the molecule. Positions to be wary of include:

  • On heteroatoms: Deuterium on oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), or sulfur atoms are highly susceptible to exchange with protons from protic solvents.[3]

  • Adjacent to carbonyl groups: Deuterons on a carbon atom next to a carbonyl group can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.

  • Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.

Q3: What are the primary factors that promote unwanted isotopic exchange?

Several environmental and experimental factors can influence the rate of isotopic exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The minimum exchange rate for many compounds occurs in a neutral or near-neutral pH range, approximately between pH 2.5 and 7.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol), can readily facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause this issue.

  • Moisture: Most deuterated solvents are hygroscopic and can absorb water from the atmosphere and glassware, introducing a source of protons for exchange.

Q4: I'm observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. Could this be due to isotopic exchange?

Yes, a progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH for an extended period. This phenomenon, often referred to as "back-exchange," occurs when the deuterated standard is exposed to a hydrogen-rich environment, such as the LC mobile phase.

Q5: Are there more stable alternatives to deuterated standards?

Yes, stable isotope-labeled internal standards that utilize isotopes other than deuterium are generally more stable. The most common alternatives are:

  • Carbon-13 (¹³C): ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.

  • Nitrogen-15 (¹⁵N): Similar to ¹³C, ¹⁵N labels are incorporated into the molecular structure and are not prone to exchange.

While these alternatives offer greater stability, they are often more expensive and synthetically challenging to produce compared to their deuterated counterparts.

Troubleshooting Guides

Issue 1: Decreasing Internal Standard Peak Area Over Time
  • Symptoms:

    • A consistent decrease in the peak area of the deuterated internal standard across a sequence of injections.

    • Inaccurate and imprecise quantitative results.

    • Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.

  • Troubleshooting Workflow:

    G start Start: Decreasing IS Peak Area check_storage Review Storage Conditions (Solvent, pH, Temp) start->check_storage check_mobile_phase Evaluate LC Mobile Phase (pH, Protic/Aprotic) start->check_mobile_phase change_solvent Switch to Aprotic Solvent (e.g., Acetonitrile) check_storage->change_solvent adjust_ph Adjust pH to Neutral Range (pH 2.5-7) check_storage->adjust_ph lower_temp Lower Storage/Autosampler Temp (e.g., 4°C) check_storage->lower_temp check_mobile_phase->change_solvent check_mobile_phase->adjust_ph check_mobile_phase->lower_temp stability_study Perform Stability Study (See Protocol Below) end End: IS Signal Stabilized stability_study->end change_solvent->stability_study adjust_ph->stability_study lower_temp->stability_study

Issue 2: Poor Assay Accuracy and Precision
  • Symptoms:

    • High variability in quality control sample results.

    • Calibration curves are non-linear or have a high coefficient of variation.

    • Inconsistent results between experimental replicates.

  • Troubleshooting Workflow:

    G start Start: Poor Accuracy/Precision verify_purity Verify IS Purity (Certificate of Analysis) start->verify_purity check_label_position Check Label Position (Avoid Labile Sites) start->check_label_position matrix_effects Investigate Matrix Effects start->matrix_effects stability_study Perform Stability Study verify_purity->stability_study new_standard Source New IS (Stable Label Position or ¹³C/¹⁵N) check_label_position->new_standard optimize_prep Optimize Sample Prep (Minimize Time at Harsh Conditions) matrix_effects->optimize_prep stability_study->optimize_prep end End: Improved Assay Performance new_standard->end optimize_prep->end

    Troubleshooting workflow for poor assay accuracy and precision.

Quantitative Data Summary

The extent of isotopic back-exchange is highly dependent on the specific compound and experimental conditions. The following table provides illustrative data on how different factors can influence the stability of a deuterated standard. These values are intended for comparative purposes to demonstrate general trends.

Parameter Condition Illustrative % Back-Exchange (24h) Recommendation
pH pH 2.0~5%Maintain pH between 2.5 and 7 for minimal exchange.
pH 7.0~2%
pH 10.0>20%Avoid strongly acidic or basic conditions.
Temperature 4°C~3%Store and analyze at low temperatures.
25°C (Room Temp)~10%
40°C~25%
Solvent Aprotic (Acetonitrile)<1%Use aprotic solvents when possible.
Protic (Methanol)~8%
Protic (Water)~12%
Label Position Aliphatic C-D<1%Choose standards with labels on stable carbon positions.
Aromatic C-D~2%
Alpha to Carbonyl C-D~15% (pH dependent)Be cautious with pH and temperature.
Heteroatom O-D, N-D>50%Avoid standards with labels on heteroatoms.

Experimental Protocols

Protocol: Assessment of Deuterated Standard Stability

This protocol is designed to evaluate the stability of a deuterated internal standard under your specific analytical conditions to determine if isotopic exchange is occurring.

Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.

Materials:

  • Deuterated internal standard (IS) stock solution.

  • Blank biological matrix (e.g., plasma, urine).

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase).

  • LC-MS/MS system.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).

    • Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.

  • Sample Processing:

    • After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis:

    • Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS.

    • Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.

Best Practices for Handling and Storage
  • Solvent Selection: Use high-purity, aprotic solvents like acetonitrile for reconstituting and preparing deuterated standard solutions whenever possible. If aqueous solutions are necessary, use a buffer with a pH as close to neutral as possible.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize the rate of exchange and prevent evaporation.

  • Glassware Preparation: For highly sensitive applications, dry all glassware in an oven at ~150°C for 24 hours and cool under an inert atmosphere to remove residual moisture.

  • Fresh Preparations: Prepare working solutions of your deuterated standard frequently to minimize the time they are exposed to conditions that may promote exchange.

Visualizations

G cluster_factors Factors Promoting Isotopic Exchange cluster_consequences Consequences pH pH (Acidic or Basic) Exchange Isotopic Exchange (D -> H) pH->Exchange Temp Temperature (Elevated) Temp->Exchange Solvent Solvent (Protic) Solvent->Exchange Label Label Position (Labile) Label->Exchange Loss Loss of IS Signal Exchange->Loss Inaccuracy Inaccurate Quantification Exchange->Inaccuracy FalsePositive False Positive Analyte Signal Exchange->FalsePositive

Logical relationship between factors promoting isotopic exchange and their consequences.

G start Start: Prepare Deuterated Standard Stock Solution store_stock Store Stock Solution (-20°C or -80°C, Aprotic Solvent) start->store_stock prepare_working Prepare Working Solution (Dilute from Stock) store_stock->prepare_working spike_sample Spike Sample with Working Solution prepare_working->spike_sample sample_prep Perform Sample Preparation (e.g., Protein Precipitation, LLE) spike_sample->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Calculate Analyte/IS Ratio) lcms_analysis->data_processing end End: Accurate Quantification data_processing->end

General experimental workflow incorporating a deuterated internal standard.

References

Technical Support Center: Propionylpromazine-d6 Hydrochloride in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the use of Propionylpromazine-d6 hydrochloride as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential analytical interference.

Frequently Asked Questions (FAQs)

Q1: What is Propionylpromazine-d6 hydrochloride and why is it used in analytical assays?

Propionylpromazine-d6 hydrochloride is a deuterated form of Propionylpromazine hydrochloride, a phenothiazine tranquilizer. In analytical chemistry, particularly in mass spectrometry-based assays, it is used as an internal standard. The six deuterium atoms increase its mass by six daltons compared to the non-labeled parent drug. This mass difference allows the mass spectrometer to distinguish between the analyte (Propionylpromazine) and the internal standard (Propionylpromazine-d6), even though they have nearly identical chemical properties. This is crucial for accurate quantification, as the internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

Q2: What are the potential types of analytical interference I might encounter when using Propionylpromazine-d6 hydrochloride?

The primary types of interference are related to the "isotope effect," which can manifest in two main ways:

  • Chromatographic Isotope Effect (CIE): Deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase liquid chromatography.[1][2][3] This can lead to incomplete co-elution of the analyte and the internal standard.

  • Mass Spectral Overlap: While the mass difference of +6 amu is generally sufficient, natural isotopic abundance of elements (like Carbon-13) in the Propionylpromazine molecule can lead to minor signals at M+1, M+2, etc. In very high concentration samples, the isotopic tail of the analyte might interfere with the signal of the internal standard, or vice versa.

Q3: Why does the chromatographic retention time sometimes differ between Propionylpromazine and Propionylpromazine-d6?

This phenomenon is known as the deuterium isotope effect.[4] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, such as its lipophilicity and its interaction with the stationary phase of the chromatography column.[5] In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the non-polar stationary phase, causing them to elute marginally earlier than the non-labeled compound.

Q4: How can a slight difference in retention time affect my quantitative results?

If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects. Matrix effects are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). If the internal standard does not experience the same matrix effect as the analyte, the correction will be inaccurate, leading to biased quantitative results.

Troubleshooting Guides

Issue 1: Partial or Complete Chromatographic Separation of Propionylpromazine and Propionylpromazine-d6
  • Symptom: You observe two distinct peaks or a broadened, shouldered peak for the analyte and internal standard in your chromatogram.

  • Cause: Deuterium isotope effect leading to differential retention times.

  • Solution:

    • Modify Chromatographic Conditions:

      • Decrease the Gradient Steepness: A shallower gradient can sometimes improve the co-elution of closely related compounds.

      • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may bring the peaks closer together.

      • Adjust the Column Temperature: Temperature can influence the interactions between the analytes and the stationary phase. Experiment with temperatures in the range of 30-50°C.

    • Use a Column with Different Selectivity: If modifying the mobile phase is not effective, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may resolve the issue.

Issue 2: Inaccurate Quantification at Low or High Concentrations
  • Symptom: Your calibration curve is non-linear, particularly at the lower or upper ends, or your quality control samples are failing.

  • Cause:

    • Incomplete Co-elution: As described in Issue 1, this can lead to differential matrix effects.

    • Mass Spectral Overlap: The isotopic cluster of a high-concentration analyte may interfere with the internal standard signal. Conversely, impurities in the internal standard could contribute to the analyte signal.

  • Solution:

    • Address Chromatographic Separation: First, ensure optimal co-elution using the steps outlined in Issue 1.

    • Check for Mass Spectral Overlap:

      • Inject a high-concentration solution of the unlabeled Propionylpromazine and monitor the mass channel of Propionylpromazine-d6 to check for any "cross-talk".

      • Inject a solution of only the Propionylpromazine-d6 internal standard to check for the presence of any unlabeled Propionylpromazine impurity.

    • Adjust Internal Standard Concentration: If the internal standard contains a significant unlabeled impurity, lowering its concentration can minimize its contribution to the analyte signal at the lower limit of quantification.

Quantitative Data

The following table summarizes hypothetical, yet realistic, quantitative data illustrating the potential chromatographic isotope effect based on observations with other deuterated compounds.

Chromatographic ParameterCondition A (Steep Gradient, Acetonitrile)Condition B (Shallow Gradient, Methanol)
Retention Time (Propionylpromazine) 3.52 min4.88 min
Retention Time (Propionylpromazine-d6) 3.48 min4.86 min
Retention Time Difference (ΔtR) 0.04 min0.02 min
Peak Resolution (Rs) 0.80.4

Note: Lower ΔtR and Rs values indicate better co-elution. The goal is to have an Rs value as close to zero as possible.

Experimental Protocols

Protocol for Evaluating Chromatographic Co-elution
  • Objective: To assess the degree of chromatographic separation between Propionylpromazine and Propionylpromazine-d6 hydrochloride.

  • Materials:

    • Propionylpromazine hydrochloride standard

    • Propionylpromazine-d6 hydrochloride internal standard

    • LC-MS grade water, acetonitrile, methanol, and formic acid

    • A reversed-phase C18 HPLC column (e.g., 100 x 2.1 mm, 2.6 µm)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of Propionylpromazine (1 mg/mL) and Propionylpromazine-d6 (1 mg/mL) in methanol.

    • Prepare a working solution containing both compounds at a concentration of 1 µg/mL in 50:50 acetonitrile:water.

    • Set up the LC-MS/MS method.

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a relatively steep gradient (e.g., 5% to 95% B in 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

      • MS Detection: Monitor the appropriate precursor/product ion transitions for both Propionylpromazine and Propionylpromazine-d6.

    • Inject the working solution and acquire the data.

    • Examine the extracted ion chromatograms for both compounds. Measure the retention times at the peak apex and calculate the difference (ΔtR).

    • If significant separation is observed (e.g., ΔtR > 0.05 min), systematically modify the chromatographic conditions (gradient steepness, organic solvent, temperature) as described in the troubleshooting guide to minimize the separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation cluster_troubleshooting Troubleshooting prep_solution Prepare Analyte & IS Solution lc_separation Chromatographic Separation prep_solution->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection eval_coelution Evaluate Co-elution ms_detection->eval_coelution eval_accuracy Assess Accuracy & Precision eval_coelution->eval_accuracy Co-elution Acceptable modify_lc Modify LC Method eval_coelution->modify_lc Separation Observed check_ms Check for MS Overlap eval_accuracy->check_ms Inaccuracy Found modify_lc->lc_separation check_ms->modify_lc

Caption: Workflow for identifying and troubleshooting interference.

chromatographic_shift cluster_ideal Ideal Co-elution cluster_shift Chromatographic Shift a1 a_peak a2 ideal_text Analyte and IS elute at the same time, experiencing identical matrix effects. b1 b_peak b2 shift_text IS elutes slightly earlier than the analyte, leading to potentially different matrix effects and inaccurate quantification.

Caption: Ideal co-elution vs. chromatographic shift.

mass_spectral_overlap cluster_analyte Analyte Signal cluster_is Internal Standard Signal cluster_interference Potential Interference analyte_main Propionylpromazine (M) analyte_iso Isotopic Peaks (M+1, M+2...) interference Overlap analyte_iso->interference High Analyte Concentration is_main Propionylpromazine-d6 (M+6)

Caption: Potential for mass spectral overlap.

References

Improving signal-to-noise for Propionylpromazine-d6 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise (S/N) ratio for Propionylpromazine-d6 hydrochloride in analytical experiments.

Section 1: General Information & Initial Setup

This section covers fundamental questions about Propionylpromazine-d6 hydrochloride and its application.

Q1: What is Propionylpromazine-d6 hydrochloride and what is its primary application?

Propionylpromazine-d6 hydrochloride is the deuterium-labeled form of Propionylpromazine hydrochloride.[1] Its primary application is as an internal standard (IS) for the quantitative analysis of Propionylpromazine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard like this is considered the gold standard for quantitative mass spectrometry, as it helps to correct for variations during sample preparation and analysis, including matrix effects.[2]

Q2: We are observing a low signal for Propionylpromazine-d6 hydrochloride. What are the most common initial checks?

A low signal can originate from issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[3] The most common initial checks include:

  • Sample Integrity: Verify the concentration, purity, and storage conditions of your Propionylpromazine-d6 hydrochloride standard.[4] Ensure it has not degraded due to improper storage (e.g., exposure to light or air, which can cause oxidation).

  • Instrument Performance: Confirm the LC-MS/MS system is performing optimally by running a system suitability test (SST) with a known standard. This helps differentiate between a sample-specific issue and a general instrument problem.

  • Method Parameters: Review your LC and MS parameters to ensure they are appropriate for Propionylpromazine. This includes mobile phase composition, gradient, column type, ionization mode, and MRM transitions.

Section 2: Sample Preparation

Effective sample preparation is critical for minimizing matrix effects and ensuring a clean sample is introduced to the analytical instrument.

Q3: What is the recommended sample preparation procedure for analyzing Propionylpromazine from a complex matrix like plasma or tissue?

A robust sample preparation protocol is essential to remove interfering substances. Protein precipitation is a common and effective method for plasma samples.

Experimental Protocol: Protein Precipitation for Plasma Samples
  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Spiking: Add a known amount of Propionylpromazine-d6 hydrochloride internal standard solution to the sample.

  • Precipitation: Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

This protocol should be optimized for your specific application and matrix.

Q4: My signal-to-noise ratio is poor due to high background. How can I improve my sample cleanup?

High background noise often indicates contamination or significant matrix effects. Consider the following to improve cleanup:

  • Alternative Extraction: If protein precipitation is insufficient, consider a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). SPE can provide a much cleaner extract by selectively binding the analyte and washing away interfering components.

  • Solvent Quality: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). Contaminants in solvents can contribute to a high baseline.

  • Check for Contamination: Inject a blank sample (extraction solvent) to see if the background is from the sample preparation workflow or the LC-MS system itself.

Section 3: Liquid Chromatography (LC) Optimization

Chromatographic performance directly impacts the signal-to-noise ratio. Poor peak shape or co-elution with interfering compounds can significantly reduce signal intensity.

Q5: My Propionylpromazine-d6 hydrochloride peak is broad or tailing. How can this be fixed?

Poor peak shape reduces the peak height and, consequently, the S/N ratio.

  • Column Choice: Ensure you are using an appropriate column. A C18 column is commonly used for compounds like Propionylpromazine.

  • Mobile Phase: The mobile phase should be optimized. For Propionylpromazine, a mobile phase of methanol and water with an acidic modifier like acetic acid has been shown to be effective. The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds.

  • Flow Rate and Gradient: An unoptimized flow rate or gradient can lead to poor peak shape. A typical flow rate for a standard analytical column might be 0.3 - 0.5 mL/min. Experiment with the gradient slope to ensure the peak is sharp and symmetrical.

  • Column Degradation: If the column has been used extensively, it may be degraded. Try replacing it with a new one.

Q6: The deuterated standard is separating from the non-deuterated analyte during chromatography. Why is this happening and is it a problem?

This is a known phenomenon called the "isotope effect," where deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

  • Why it happens: Deuterium has slightly different electronic properties than hydrogen, which can lead to minor differences in interaction with the stationary phase.

  • Is it a problem? It can be. If the two peaks separate significantly, they may experience different degrees of ion suppression from co-eluting matrix components, which negates the benefit of using an internal standard.

  • How to fix it: Adjusting the chromatographic conditions, such as the mobile phase composition or temperature, may help improve the co-elution of the analyte and the internal standard. The goal is to have the peaks overlap as much as possible.

Table 1: Typical Starting LC Parameters for Propionylpromazine Analysis
ParameterTypical Value
Column C18 (e.g., 15 cm x 2.0 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid or 20mM Ammonium Acetate
Mobile Phase B Methanol or Acetonitrile
Gradient Optimized to ensure good peak shape and separation from interferences
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C (or ambient)
Injection Volume 5 - 10 µL

Section 4: Mass Spectrometry (MS) Optimization

Proper MS settings are crucial for maximizing the signal of your target analyte.

Q7: How do I determine the optimal MS parameters for Propionylpromazine-d6 hydrochloride?

The best approach is to infuse a standard solution of the compound directly into the mass spectrometer to optimize parameters without the LC.

Experimental Protocol: MS Parameter Optimization via Infusion
  • Prepare Standard: Make a solution of Propionylpromazine-d6 hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable signal (e.g., 100 ng/mL).

  • Direct Infusion: Using a syringe pump, infuse the solution directly into the MS ion source at a low flow rate (e.g., 10 µL/min).

  • Optimize Source Conditions: Adjust ion source parameters like capillary voltage, source temperature, and gas flows (nebulizing and drying gas) to maximize the intensity of the precursor ion.

  • Optimize MRM Transitions:

    • Identify the precursor ion (for Propionylpromazine, the [M+H]+ ion is m/z 341.2). The precursor for the d6 variant will be higher.

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy for each fragment to find the value that yields the highest product ion intensity.

    • Select the most intense and specific transitions for your Multiple Reaction Monitoring (MRM) method.

Table 2: Known MS/MS Fragments for Propionylpromazine
Precursor Ion [M+H]+Fragment Ion (m/z)Description of Loss
341.2296Loss of a dimethylamine group
341.2268Further fragmentation
341.2240Loss of the dimethylaminopropyl chain

Note: The m/z values for Propionylpromazine-d6 hydrochloride will be shifted by +6 amu.

Q8: I suspect ion suppression is reducing my signal. How can I confirm and mitigate this?

Ion suppression occurs when co-eluting compounds from the matrix interfere with the ionization of the target analyte in the MS source.

  • Confirmation: A post-column infusion experiment can be performed. In this setup, a constant flow of your analyte is introduced into the MS source after the LC column. When a blank matrix sample is injected onto the LC, any dip in the constant signal at the retention time of your analyte indicates ion suppression.

  • Mitigation:

    • Improve Chromatography: Adjust the LC gradient to move the analyte's peak away from the suppressive region.

    • Enhance Sample Cleanup: Use a more effective sample preparation method (like SPE) to remove the interfering matrix components.

    • Reduce Injection Volume: Injecting less of the sample extract can sometimes lessen the impact of matrix effects.

    • Dilute the Sample: Diluting the sample extract can also reduce the concentration of interfering compounds.

Diagram: Troubleshooting Workflow for Low Signal-to-Noise

G start Low S/N Ratio Observed check_sst Run System Suitability Test (SST) start->check_sst sst_pass SST Fails check_sst->sst_pass Yes sst_fail SST Passes check_sst->sst_fail No troubleshoot_instrument Troubleshoot LC-MS System (Leaks, Source, Detector) sst_pass->troubleshoot_instrument check_sample_prep Investigate Sample (Preparation, Integrity) sst_fail->check_sample_prep end S/N Ratio Improved troubleshoot_instrument->end sample_prep_ok Sample Prep OK check_sample_prep->sample_prep_ok No sample_prep_bad Issue Found check_sample_prep->sample_prep_bad Yes optimize_lc Optimize Chromatography (Gradient, Column) sample_prep_ok->optimize_lc improve_cleanup Improve Sample Cleanup (SPE, LLE) sample_prep_bad->improve_cleanup optimize_ms Optimize MS Parameters (Source, Collision Energy) optimize_lc->optimize_ms optimize_ms->end improve_cleanup->end

Caption: A logical workflow for diagnosing the cause of a low signal-to-noise ratio.

Section 5: Data Interpretation & Advanced Topics

Q9: I see a signal in my internal standard channel when analyzing a high-concentration sample of the unlabeled Propionylpromazine. What does this mean?

This indicates isotopic interference or "cross-talk," where the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard. This can happen if the natural abundance of heavy isotopes (like ¹³C) in the unlabeled compound results in an ion with the same mass as the internal standard. This can lead to inaccuracies in quantification. If this is significant, you may need to use an internal standard with a higher mass shift (more deuterium atoms).

Q10: Can the deuterium atoms on Propionylpromazine-d6 hydrochloride exchange with hydrogen atoms from the solvent?

Deuterium exchange is a potential issue if the deuterium labels are placed on chemically labile positions, such as on hydroxyl (-OH) or amine (-NH) groups. However, for Propionylpromazine-d6, the deuterium atoms are typically on stable positions like the carbon backbone, making exchange unlikely under typical LC-MS conditions. Always verify the position of the labels from the certificate of analysis provided by the manufacturer.

Diagram: Mitigating Matrix Effects

G start Ion Suppression Suspected change_chrom Modify LC Method (Shift Retention Time) start->change_chrom improve_prep Improve Sample Prep (Use SPE) start->improve_prep dilute Dilute Sample Extract start->dilute re_evaluate Re-evaluate Signal change_chrom->re_evaluate improve_prep->re_evaluate dilute->re_evaluate success Suppression Mitigated re_evaluate->success OK fail Suppression Persists re_evaluate->fail Not OK fail->start

Caption: Key strategies for reducing the impact of matrix effects on signal intensity.

References

Technical Support Center: Propionylpromazine-d6 Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Propionylpromazine-d6 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for the analysis of Propionylpromazine and its deuterated analogs?

A1: Reversed-phase columns, particularly C18 (ODS) columns, are frequently used for the analysis of Propionylpromazine and related phenothiazine compounds.[1][2][3] These columns provide good retention and separation for such molecules. A small bore C18 column can be advantageous for reducing solvent consumption and waste generation.[2]

Q2: My Propionylpromazine-d6 hydrochloride peak is tailing. What are the possible causes and solutions?

A2: Peak tailing for basic compounds like Propionylpromazine is often due to interactions with acidic silanol groups on the silica-based stationary phase.[4] Here are some solutions:

  • Use a high-purity silica column: Modern, high-purity silica columns have fewer accessible silanol groups, reducing peak tailing.

  • Adjust mobile phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing unwanted interactions.

  • Add a basic modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can mask the silanol groups and improve peak shape.

  • Consider a polymer-based column: These columns do not have silanol groups and can be a good alternative if peak tailing persists.

Q3: I am observing a shorter retention time for my analyte in aged samples. What could be the reason?

A3: Propionylpromazine hydrochloride is susceptible to degradation, particularly oxidation, which can result in degradants that are more polar and thus have shorter retention times in reversed-phase HPLC. It is crucial to monitor for the appearance of new peaks at earlier retention times, as these may indicate sample degradation. To mitigate this, consider adding an antioxidant like ascorbic acid to your formulations.

Q4: Can chiral HPLC be used for Propionylpromazine-d6 hydrochloride?

A4: While Propionylpromazine itself is not chiral, some of its metabolites or related impurities might be. If you need to separate enantiomers of a related chiral compound, chiral HPLC is the appropriate technique. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based chiral columns are commonly used for a wide range of chiral separations.

Troubleshooting Guides

Issue: Poor Peak Resolution
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the organic-to-aqueous ratio. A lower organic content will generally increase retention and may improve resolution.
Column Efficiency has Degraded 1. Wash the column with a strong solvent to remove contaminants. 2. If the problem persists, the column may be at the end of its life and require replacement.
Co-eluting Impurities Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
Issue: Retention Time Drift
Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared fresh daily and accurately measured. If using a gradient, check the pump's proportioning valves.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.
Column Equilibration is Insufficient Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

Column Selection Summary

The choice of an appropriate HPLC column is critical for a successful analysis. Below is a summary of common column types and their characteristics for the analysis of Propionylpromazine-d6 hydrochloride.

Column Type Stationary Phase Chemistry Particle Size (µm) Typical Dimensions (mm) Advantages Considerations
Reversed-Phase C18 (Octadecylsilane)1.8 - 52.1 x 50, 4.6 x 150Good retention for non-polar to moderately polar compounds, widely available.Can exhibit peak tailing for basic analytes.
Reversed-Phase C8 (Octylsilane)1.8 - 52.1 x 50, 4.6 x 150Less retentive than C18, may be suitable for highly retained compounds.May offer less resolution for closely related compounds.
Reversed-Phase with Polar Endcapping C18 with polar endcapping1.8 - 52.1 x 50, 4.6 x 150Reduced peak tailing for basic compounds, compatible with highly aqueous mobile phases.Selectivity may differ from traditional C18 columns.
Chiral Polysaccharide-based (e.g., Amylose or Cellulose derivatives)3 - 54.6 x 250Enables separation of enantiomers.Only necessary if chiral separation is required.

Experimental Protocol: HPLC Analysis of Propionylpromazine-d6 Hydrochloride

This protocol provides a general starting point for the HPLC analysis of Propionylpromazine-d6 hydrochloride. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • Propionylpromazine-d6 hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Triethylamine (optional, for reducing peak tailing)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm or MS with appropriate settings for the parent ion of Propionylpromazine-d6.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Propionylpromazine-d6 hydrochloride in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration.

  • Sample Preparation: Dilute the sample containing Propionylpromazine-d6 hydrochloride with the mobile phase to a concentration that falls within the calibration range.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of Propionylpromazine-d6 hydrochloride in the samples from the calibration curve.

Visualizations

G start Start Troubleshooting issue Identify HPLC Issue (e.g., Peak Tailing, RT Shift) start->issue check_system Check System Parameters (Pressure, Leaks, Temperature) issue->check_system Systematic Approach check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) issue->check_mobile_phase check_column Inspect Column (Age, Contamination, Voids) issue->check_column resolve_system Resolve System Issue check_system->resolve_system If problem found resolve_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->resolve_mobile_phase If problem found resolve_column Wash or Replace Column check_column->resolve_column If problem found end Problem Resolved resolve_system->end resolve_mobile_phase->end resolve_column->end

Caption: Troubleshooting workflow for common HPLC issues.

G analyte Propionylpromazine-d6 HCl (Basic, Moderately Polar) column_selection Optimal Column Selection analyte->column_selection stationary_phase Stationary Phase (e.g., C18, C8, Phenyl-Hexyl) column_selection->stationary_phase Selectivity particle_size Particle Size (e.g., 1.8, 3, 5 µm) column_selection->particle_size Efficiency column_dimensions Dimensions (Length x I.D.) column_selection->column_dimensions Analysis Time & Resolution endcapping Endcapping (e.g., Polar, Non-Polar) column_selection->endcapping Peak Shape

Caption: Key parameters for HPLC column selection.

References

Technical Support Center: Propionylpromazine-d6 Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Propionylpromazine-d6 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Propionylpromazine-d6 hydrochloride and why is ion suppression a concern for its analysis?

Propionylpromazine-d6 hydrochloride is the deuterated form of Propionylpromazine hydrochloride, a phenothiazine derivative used as a neuroleptic agent.[1][2][3] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), it is often used as an internal standard to correct for variability in sample preparation and instrument response.

Ion suppression is a significant concern because it is a type of matrix effect that reduces the ionization efficiency of the analyte, in this case, Propionylpromazine-d6 hydrochloride.[4][5] This suppression is caused by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine, tissue extracts) that compete for ionization in the MS source. Inadequate ionization leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common sources of ion suppression in LC-MS analysis?

Ion suppression can originate from various sources, broadly categorized as endogenous and exogenous.

  • Endogenous compounds: These are substances naturally present in the biological sample matrix, such as salts, proteins, lipids, and phospholipids.

  • Exogenous substances: These are contaminants introduced during sample collection, processing, or analysis. Examples include plasticizers from collection tubes, detergents, and mobile phase additives.

Compounds that are present at high concentrations, are basic in nature, and elute at the same retention time as the analyte are prime candidates for causing ion suppression.

Q3: How can I detect and assess the extent of ion suppression in my assay for Propionylpromazine-d6 hydrochloride?

There are several experimental methods to evaluate the presence and magnitude of ion suppression:

  • Post-column Infusion: This is a widely used technique to identify regions in the chromatogram where ion suppression occurs. A solution of Propionylpromazine-d6 hydrochloride is continuously infused into the MS source while a blank matrix extract is injected onto the LC column. A dip in the baseline signal of the analyte at specific retention times indicates the elution of interfering compounds.

  • Post-extraction Spike Comparison: This method involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to the response of the analyte in a neat solution (mobile phase). A lower signal in the matrix sample compared to the neat solution indicates ion suppression.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and minimize ion suppression when analyzing Propionylpromazine-d6 hydrochloride.

Issue 1: Low signal intensity and poor reproducibility for Propionylpromazine-d6 hydrochloride.

This is a classic symptom of ion suppression. The following steps can help mitigate this issue.

1. Sample Preparation Optimization

Proper sample preparation is one of the most effective ways to reduce matrix effects. The goal is to remove interfering components while efficiently recovering the analyte.

  • Methodology:

    • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and other small molecule interferences. It is a common starting point, but if ion suppression is significant, more rigorous techniques are needed.

    • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample cleanup method. By choosing the appropriate sorbent and elution conditions, it is possible to remove a significant portion of the interfering matrix components.

  • Quantitative Data Summary:

Sample Preparation TechniqueRelative Ion SuppressionAnalyte RecoveryOverall Recommendation
Protein Precipitation (PPT)HighGoodProne to significant matrix effects, consider for cleaner matrices.
Liquid-Liquid Extraction (LLE)ModerateGoodOffers a cleaner extract than PPT.
Solid-Phase Extraction (SPE)LowExcellentHighly recommended for complex matrices to minimize ion suppression.

2. Chromatographic Separation Improvement

Optimizing the chromatographic conditions can separate Propionylpromazine-d6 hydrochloride from co-eluting matrix components.

  • Methodology:

    • Gradient Modification: Adjust the mobile phase gradient to increase the separation between the analyte and interfering peaks.

    • Column Chemistry: Use a different column chemistry (e.g., a column with a different stationary phase) to alter selectivity.

    • Flow Rate Reduction: Lowering the flow rate, particularly in electrospray ionization (ESI), can lead to smaller, more highly charged droplets that are more tolerant to nonvolatile salts, thus reducing suppression.

    • UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and sharper peaks, which can significantly reduce the co-elution of analytes with matrix interferences.

3. Mass Spectrometer Parameter Tuning

While the choice of mass analyzer has little influence on the phenomenon of ion suppression itself, optimizing the ion source parameters can improve the analyte signal.

  • Methodology:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI. If your instrumentation allows, testing APCI is a viable option.

    • Source Parameters: Optimize parameters such as nebulizer gas flow, auxiliary gas flow, and source temperature to enhance the ionization of Propionylpromazine-d6 hydrochloride.

Issue 2: Inconsistent results when using Propionylpromazine-d6 hydrochloride as an internal standard.

Even with a stable isotope-labeled internal standard, severe ion suppression can lead to inaccurate results if the suppression affects the analyte and the internal standard differently, although this is less likely as they co-elute.

1. Evaluate Co-elution of Interferences

Use the post-column infusion technique described in the FAQs to confirm that a significant interference is not eluting at the exact retention time of Propionylpromazine and its deuterated internal standard.

2. Dilution of the Sample

Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on ionization. However, this will also reduce the analyte concentration, so this approach is only feasible if the analyte concentration is sufficiently high.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Monitoring

  • Prepare a standard solution of Propionylpromazine-d6 hydrochloride at a concentration that gives a stable and moderate signal.

  • Set up a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column and the mass spectrometer's ion source.

  • Prepare a blank matrix sample using your established extraction procedure.

  • Begin the infusion of the standard solution and allow the signal to stabilize.

  • Inject the blank matrix extract onto the LC system and run your chromatographic method.

  • Monitor the signal of Propionylpromazine-d6 hydrochloride. Any significant drop in the signal indicates the elution of interfering substances from the matrix.

Visualizations

IonSuppressionTroubleshooting Start Start: Low Signal or Poor Reproducibility SamplePrep Optimize Sample Preparation Start->SamplePrep Primary Approach PPT Protein Precipitation (PPT) SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Chromatography Improve Chromatographic Separation Gradient Modify Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column FlowRate Reduce Flow Rate Chromatography->FlowRate MS_Params Adjust MS Parameters IonSource Switch Ionization Source (e.g., APCI) MS_Params->IonSource Dilution Dilute Sample MS_Params->Dilution PPT->Chromatography If suppression persists LLE->Chromatography If suppression persists SPE->Chromatography If suppression persists End End: Ion Suppression Minimized SPE->End Often sufficient Gradient->MS_Params Further optimization Column->MS_Params Further optimization FlowRate->MS_Params Further optimization IonSource->End Dilution->End PostColumnInfusion LC LC System {Mobile Phase Blank Matrix Injection} Column Analytical Column LC->Column Tee Column->Tee SyringePump Syringe Pump {Propionylpromazine-d6 HCl Standard Solution} SyringePump->Tee MS Mass Spectrometer Tee->MS

References

Validation & Comparative

The Gold Standard in Bioanalysis: Validating Analytical Methods with Propionylpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of pharmaceuticals like Propionylpromazine, the choice of an internal standard is a critical factor that can significantly impact method performance. This guide provides an objective comparison of Propionylpromazine-d6 hydrochloride, a deuterated internal standard, with alternative approaches, supported by illustrative experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as Propionylpromazine-d6 hydrochloride, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, Propionylpromazine, allowing them to effectively compensate for variability during sample preparation, injection, and instrument response.[1][2] This is in contrast to structural analogs, which may exhibit different extraction recoveries and ionization efficiencies.

Performance Comparison: Deuterated vs. Analog Internal Standards

The key advantage of a deuterated internal standard is its ability to co-elute with the analyte, meaning it experiences the same matrix effects.[2] Matrix effects, caused by other components in a sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a deuterated standard behaves almost identically to the analyte, it can accurately correct for these variations.[3]

To illustrate this, the following table summarizes hypothetical yet typical validation data comparing the performance of Propionylpromazine-d6 hydrochloride with a structural analog internal standard for the quantification of Propionylpromazine in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Validation ParameterPropionylpromazine-d6 HCl (Deuterated IS)Structural Analog ISAcceptance Criteria
Linearity (r²) 0.99950.9981≥ 0.995
Accuracy (% Bias) -1.5% to +2.0%-8.0% to +9.5%Within ±15% (±20% for LLOQ)
Precision (% RSD) ≤ 4.5%≤ 12.0%≤ 15% (≤ 20% for LLOQ)
Matrix Effect (% CV) 3.8%14.2%≤ 15%
Recovery (% RSD) 4.2%11.5%Consistent and reproducible

As the data demonstrates, the deuterated internal standard provides superior accuracy and precision, with significantly lower variability in matrix effects and recovery.

Experimental Protocols

A comprehensive validation of a bioanalytical method should be conducted to ensure its reliability. The following are detailed methodologies for key validation experiments.

Selectivity and Specificity

Objective: To assess the ability of the method to differentiate and quantify the analyte from other components in the sample.

Methodology:

  • Analyze multiple sources of blank biological matrix (e.g., human plasma from at least six different individuals).

  • Each blank sample should be tested for interferences at the retention time of Propionylpromazine and Propionylpromazine-d6 hydrochloride.

  • The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.

Linearity

Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.

Methodology:

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of Propionylpromazine.

  • A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations.

  • The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • The linearity is evaluated by the correlation coefficient (r²) of the regression line.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Accuracy is expressed as the percent bias from the nominal concentration.

  • Precision is expressed as the relative standard deviation (%RSD).

Matrix Effect

Objective: To investigate the effect of matrix components on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A: Analyte and internal standard spiked into the mobile phase or a pure solution.

    • Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.

  • The matrix effect is calculated by comparing the peak areas of the analyte and internal standard in Set B to those in Set A.

  • The use of a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of an analytical method using a deuterated internal standard.

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation A Blank Biological Matrix D Calibration Standards & QC Samples A->D B Propionylpromazine Stock B->D C Propionylpromazine-d6 HCl Stock C->D E Sample Extraction D->E F LC Separation E->F G MS Detection F->G H Linearity G->H I Accuracy & Precision G->I J Selectivity G->J K Matrix Effect G->K L Validated Method H->L I->L J->L K->L

Caption: Experimental workflow for bioanalytical method validation.

G Analyte Propionylpromazine Sample Biological Sample Analyte->Sample IS Propionylpromazine-d6 HCl (IS) SpikedSample Sample + IS IS->SpikedSample Sample->SpikedSample Extraction Extraction & Cleanup SpikedSample->Extraction LCMS LC-MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Calculate Concentration Ratio->Concentration Result Final Concentration Concentration->Result

Caption: Process of using a deuterated internal standard.

References

A Comparative Guide to the Cross-Validation of Propionylpromazine Assays Utilizing Deuterated and Analogue Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of assay performance for the quantification of Propionylpromazine, a phenothiazine tranquilizer, using a deuterated internal standard (Propionylpromazine-d6 hydrochloride) versus a structurally similar analogue internal standard. The focus is on the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a cornerstone technique in modern bioanalysis for its high sensitivity and selectivity.[1][2] The principles and data presented herein are vital for researchers in drug metabolism, pharmacokinetics, and toxicology to ensure the development of robust and reliable analytical methods.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, especially when dealing with complex matrices like plasma or urine, an internal standard (IS) is indispensable. It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[3] Its primary function is to correct for the variability inherent in the analytical process, including sample preparation (extraction), chromatographic separation, and mass spectrometric detection.[3][4] The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thus ensuring the accuracy and precision of the quantification.

There are two main types of internal standards used in LC-MS/MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL IS is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). Propionylpromazine-d6 hydrochloride is an example of a SIL IS. Because their physicochemical properties are nearly identical to the analyte, they provide the best compensation for experimental variability.

  • Analogue Internal Standards: These are compounds that are structurally similar to the analyte but have different molecular weights. For phenothiazines like Propionylpromazine, other phenothiazine derivatives such as Triflupromazine or Chlorpromazine can be used as analogue internal standards. While more readily available and less expensive than SIL IS, their behavior in the analytical system may not perfectly mimic that of the analyte.

Performance Comparison: Deuterated vs. Analogue Internal Standard

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Propionylpromazine in human plasma, comparing the use of Propionylpromazine-d6 HCl and an analogue IS, Triflupromazine. The data presented are representative values derived from published bioanalytical methods for similar phenothiazine compounds.

ParameterPropionylpromazine-d6 HCl (SIL IS)Triflupromazine (Analogue IS)Acceptance Criteria (FDA/EMA)
Linearity (r²) >0.998>0.995≥0.99
Calibration Range 0.1 - 100 ng/mL0.5 - 100 ng/mLDependent on expected concentrations
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLS/N > 10, Acc/Prec within ±20%
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (±20% at LLOQ)
Precision (%RSD) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85 - 95%75 - 90%Consistent, precise, and reproducible
Matrix Effect (%) < 5%< 15%IS-normalized factor within ±15%

As the table illustrates, the use of a stable isotope-labeled internal standard like Propionylpromazine-d6 hydrochloride generally results in superior accuracy, precision, and a lower limit of quantification. This is primarily due to its ability to more effectively compensate for matrix effects and variability during sample processing.

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of Propionylpromazine in human plasma.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (either Propionylpromazine-d6 HCl or Triflupromazine at 100 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Propionylpromazine: To be determined empirically (e.g., m/z 341.2 → 86.1)

    • Propionylpromazine-d6: To be determined empirically (e.g., m/z 347.2 → 92.1)

    • Triflupromazine: m/z 353.1 → 100.1

Visualizing the Workflow and Validation Relationships

To better understand the experimental process and the interplay of validation parameters, the following diagrams are provided.

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LC UHPLC Separation SPE->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification using Calibration Curve Integration->Quant Report Data Reporting Quant->Report

Caption: Bioanalytical workflow for Propionylpromazine quantification.

G cluster_core Core Performance Metrics cluster_sensitivity Sensitivity & Range cluster_specificity Specificity & Matrix cluster_reliability Reliability Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Selectivity Selectivity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Recovery Recovery Validation->Recovery Accuracy->LLOQ Precision->LLOQ Linearity->LLOQ Selectivity->MatrixEffect

Caption: Inter-relationships of key bioanalytical validation parameters.

Conclusion

The cross-validation of a bioanalytical method is a rigorous process that ensures the reliability of quantitative data. While both stable isotope-labeled and analogue internal standards can be used for the analysis of Propionylpromazine, the use of a deuterated internal standard such as Propionylpromazine-d6 hydrochloride is strongly recommended. The near-identical physicochemical properties to the analyte lead to more effective correction of analytical variability, resulting in enhanced accuracy, precision, and overall method robustness. This is particularly crucial for studies requiring high sensitivity and for regulatory submissions where data integrity is paramount. For routine analyses where the highest level of precision is not mandatory, a well-validated method with a carefully chosen analogue internal standard can provide a cost-effective alternative.

References

Navigating Analytical Linearity and Range: A Comparative Guide for Propionylpromazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the linearity and quantifiable range of an analytical method is a cornerstone of reliable data. This guide provides a comparative overview of analytical methodologies for the quantification of propionylpromazine, with a focus on linearity and range determination. Due to a lack of publicly available data for Propionylpromazine-d6 hydrochloride, this guide utilizes data from its non-deuterated counterpart, Propionylpromazine hydrochloride, as a practical surrogate.

Understanding Linearity and Range in Analytical Methods

In quantitative analysis, linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by a linear regression analysis of the calibration curve, with the coefficient of determination (R²) being a key indicator of linearity. An R² value close to 1.0 indicates a strong linear relationship.

The range of an analytical method defines the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear. The lower limit of the range is the Lower Limit of Quantification (LLOQ), while the upper limit is the Upper Limit of Quantification (ULOQ).

Comparative Analysis of Analytical Methods for Propionylpromazine

Various analytical techniques have been employed for the determination of propionylpromazine in different matrices. The following table summarizes the performance characteristics of these methods, drawing from available literature.

Analytical MethodMatrixLinearity (R²)Range (LLOQ - ULOQ)Lower Limit of Detection (LLD)Reference
High-Performance Liquid Chromatography (HPLC) Pharmaceutical FormulationsLinear relationship confirmedNot explicitly stated, but formulations of 8.78% to 38.8% were analyzed.Not StatedJohnston et al., 1999[1]
High-Performance Liquid Chromatography (HPLC) Muscle or Kidney TissuesNot StatedNot Stated0.1 - 50 µg/kg(EEC Handbook)[2]
Gas-Liquid Chromatography (GLC) Muscle or Kidney TissuesNot StatedNot Stated10 - 50 µg/kg(EEC Handbook)[2]
Gas-Liquid Chromatography (GLC) Horse PlasmaNot StatedNot Stated0.2 µg/L(Park et al., 1989)[2]
Thin-Layer Chromatography (TLC) Muscle or Kidney TissuesNot StatedNot Stated4 µg/kg(EEC Handbook)[2]

Note: The use of a deuterated internal standard like Propionylpromazine-d6 hydrochloride in LC-MS/MS analysis is a standard practice to improve accuracy and precision by correcting for matrix effects and variability in sample processing. While specific validation data for Propionylpromazine-d6 hydrochloride is not available, the principles of linearity and range determination remain the same.

Experimental Protocols for Linearity and Range Determination

The following is a generalized experimental protocol for determining the linearity and range of an HPLC method for propionylpromazine, based on established bioanalytical method validation guidelines.

Objective: To establish the linearity and quantifiable range of the analytical method for Propionylpromazine.

Materials:

  • Propionylpromazine hydrochloride reference standard

  • Blank matrix (e.g., plasma, tissue homogenate, or formulation base)

  • High-purity solvents and reagents for mobile phase and sample extraction

Procedure:

  • Preparation of Stock and Working Standard Solutions:

    • Prepare a primary stock solution of Propionylpromazine hydrochloride in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to prepare a series of working standard solutions at different concentration levels.

  • Preparation of Calibration Standards:

    • Spike the blank matrix with the working standard solutions to create a set of at least six to eight non-zero calibration standards. The concentration range should bracket the expected concentrations of the study samples.

  • Sample Analysis:

    • Process and analyze the calibration standards using the developed HPLC method.

    • Inject each calibration standard at least in duplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area response of Propionylpromazine against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • The slope, intercept, and coefficient of determination (R²) should be reported. An R² of ≥ 0.99 is generally considered acceptable.

  • Determination of Range:

    • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically within ±20% of the nominal value) and precision (a coefficient of variation of ≤20%).

    • Upper Limit of Quantification (ULOQ): The ULOQ is the highest concentration on the calibration curve that can be measured with acceptable accuracy (typically within ±15% of the nominal value) and precision (a coefficient of variation of ≤15%).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the linearity and range of an analytical method and a comparison of the analytical techniques.

Experimental Workflow for Linearity and Range Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution working Prepare Working Standards stock->working cal_standards Prepare Calibration Standards in Matrix working->cal_standards hplc Analyze via HPLC cal_standards->hplc curve Construct Calibration Curve (Response vs. Concentration) hplc->curve regression Perform Linear Regression (Determine R²) curve->regression range Determine LLOQ & ULOQ (Accuracy & Precision) regression->range

Caption: A flowchart illustrating the key steps in determining the linearity and range of an analytical method.

Comparison of Analytical Methods for Propionylpromazine cluster_methods Analytical Techniques cluster_performance Performance Characteristics center Propionylpromazine Analysis hplc HPLC (High Performance Liquid Chromatography) center->hplc glc GLC (Gas-Liquid Chromatography) center->glc tlc TLC (Thin-Layer Chromatography) center->tlc hplc_perf High Specificity Good for complex matrices Quantitative hplc->hplc_perf glc_perf Good for volatile compounds Quantitative glc->glc_perf tlc_perf Primarily for screening Semi-quantitative tlc->tlc_perf

Caption: A diagram comparing the different analytical techniques used for the analysis of Propionylpromazine.

Conclusion

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Quantification of Propionylpromazine Using Propionylpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Propionylpromazine, a phenothiazine derivative used as a tranquilizer, with a focus on the superior performance achieved using its deuterated stable isotope-labeled internal standard, Propionylpromazine-d6 hydrochloride. The use of such internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical testing, offering unparalleled accuracy and precision by mitigating matrix effects and other sources of analytical variability.

Comparative Analysis of Quantitative Methods

The selection of an appropriate quantification method is critical for the development of robust and reliable analytical assays. While external standard methods and the use of structurally similar internal standards are options, they often fall short in compensating for the complex interferences encountered in biological samples. A stable isotope-labeled internal standard, such as Propionylpromazine-d6 hydrochloride, is chemically identical to the analyte of interest and co-elutes chromatographically. This ensures that any variations during sample preparation, injection, and ionization are mirrored by the internal standard, allowing for highly reliable correction and accurate quantification.

The following table summarizes the expected performance of Propionylpromazine quantification using an external standard method versus an internal standard method with Propionylpromazine-d6 hydrochloride. The data for the unlabeled Propionylpromazine is based on published studies, while the performance metrics for the method using the deuterated internal standard are representative of the typical improvements seen with this approach.

ParameterMethod with Propionylpromazine-d6 HCl (LC-MS/MS)Alternative Method (HPLC with UV/Fluorescence)
Analyte PropionylpromazinePropionylpromazine
Internal Standard Propionylpromazine-d6 HClNone (External Standard) or Structural Analog
Reported Mean Recovery Expected >95%95%[1]
Reported Precision (CV%) Expected <5%6.7%[1]
Limit of Detection (LOD) Expected in the low pg/mL range0.1-50 µg/kg (HPLC)[1]
Matrix Effect Significantly MinimizedProne to interference
Overall Accuracy HighModerate to High
Overall Precision HighModerate

Experimental Protocol: Quantification of Propionylpromazine using Propionylpromazine-d6 Hydrochloride by LC-MS/MS

This protocol describes a typical method for the quantification of Propionylpromazine in a biological matrix (e.g., plasma) using Propionylpromazine-d6 hydrochloride as an internal standard.

1. Sample Preparation:

  • To 100 µL of the plasma sample, add 10 µL of a working solution of Propionylpromazine-d6 hydrochloride (concentration dependent on the expected analyte concentration).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Propionylpromazine and Propionylpromazine-d6 hydrochloride would need to be optimized.

3. Data Analysis:

  • The peak areas of the analyte (Propionylpromazine) and the internal standard (Propionylpromazine-d6 hydrochloride) are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of Propionylpromazine in the unknown samples is determined from the calibration curve.

Workflow for Propionylpromazine Quantification

The following diagram illustrates the general workflow for the quantification of Propionylpromazine using a deuterated internal standard.

G Sample Biological Sample (e.g., Plasma) Spike Spike with Propionylpromazine-d6 HCl Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Propionylpromazine Calibration->Quantification

Caption: Workflow for Propionylpromazine quantification using a deuterated internal standard.

References

Navigating the Lower Limits of Detection: A Comparative Guide for Propionylpromazine-d6 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of tranquilizing agents, understanding the limits of detection (LOD) and quantification (LOQ) is paramount. This guide provides a comparative analysis of the analytical performance for Propionylpromazine, contextualized by the pivotal role of its deuterated internal standard, Propionylpromazine-d6, in achieving high sensitivity and accuracy, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Propionylpromazine-d6 serves as an indispensable tool in modern analytical workflows, acting as an internal standard to ensure the reliability of quantitative results for Propionylpromazine. By mimicking the chemical behavior of the target analyte during sample preparation and analysis, the deuterated standard compensates for variations in extraction efficiency and matrix effects, leading to more precise and accurate measurements at low concentrations.

Comparative Analysis of Detection Limits

While specific LOD and LOQ values for Propionylpromazine-d6 itself are not typically determined as it is a tool for quantification rather than the analyte of interest, the performance of analytical methods for Propionylpromazine, which rely on such internal standards, is well-documented. The following table provides a comparison of the LOD and LOQ for Propionylpromazine and other related phenothiazine tranquilizers, illustrating the evolution of analytical sensitivity from classical methods to modern LC-MS/MS techniques.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Propionylpromazine LC-MS/MSSwine Kidney< 5 µg/kg[1]Not Reported
Propionylpromazine HPLC-UV/FluorescencePig Kidney4 µg/kg[2]Not Reported
Propionylpromazine GLCHorse Plasma0.2 µg/L[2]Not Reported
Propionylpromazine TLCPig Tissue60 µg/kg[2]Not Reported
Acepromazine LC-MS/MSHorse Serum0.5 ng/mL[3]Not Reported
Promethazine LC-MS/MSSwine Muscle, Liver, Kidney0.05 µg/kg0.1 µg/kg
Promethazine Sulfoxide LC-MS/MSSwine Muscle, Liver, Kidney0.05 µg/kg0.1 µg/kg
Monodesmethyl-promethazine LC-MS/MSSwine Muscle, Liver, Kidney0.1 µg/kg0.5 µg/kg
Various Phenothiazines SPME-LC/MS/MSHuman Whole Blood0.2 - 200 ng/mLNot Reported
Various Phenothiazines SPME-LC/MS/MSHuman Urine4 - 22 pg/mLNot Reported

As evidenced in the table, the advent of LC-MS/MS, coupled with the use of deuterated internal standards like Propionylpromazine-d6, has enabled a significant leap in sensitivity, with detection limits moving from the microgram per kilogram (µg/kg) range to the nanogram per milliliter (ng/mL) and even picogram per milliliter (pg/mL) levels.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a representative experimental protocol for the determination of a phenothiazine tranquilizer (e.g., Propionylpromazine) in a biological matrix, employing a deuterated internal standard. This protocol is based on established methods for similar compounds, such as promethazine and its metabolites.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize 2 grams of tissue sample with an appropriate buffer.

  • Internal Standard Spiking: Add a known concentration of Propionylpromazine-d6 solution to the homogenate.

  • Enzymatic Hydrolysis: Incubate the sample with β-glucuronidase/arylsulfatase to release conjugated forms of the analyte.

  • Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol and water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

    • Flow Rate: A typical flow rate of 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Propionylpromazine and Propionylpromazine-d6.

    • Quantification: The ratio of the peak area of Propionylpromazine to the peak area of Propionylpromazine-d6 is used to construct a calibration curve and quantify the analyte in unknown samples.

3. Determination of LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined by analyzing blank matrix samples spiked with decreasing concentrations of the analyte. The LOD is typically defined as the lowest concentration at which the signal-to-noise ratio is greater than or equal to 3, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often with a signal-to-noise ratio of 10 or greater.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the LOD and LOQ of an analyte using an internal standard-based LC-MS/MS method.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing start Blank Matrix Samples spike Spike with Decreasing Concentrations of Analyte start->spike spike_is Spike with Fixed Concentration of IS (Propionylpromazine-d6) spike->spike_is extract Sample Extraction (e.g., SPE) spike_is->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms integrate Peak Integration & Area Ratio Calculation (Analyte/IS) lcms->integrate sn_ratio Signal-to-Noise (S/N) Ratio Calculation integrate->sn_ratio determine_lod LOD Determination (S/N >= 3) sn_ratio->determine_lod determine_loq LOQ Determination (S/N >= 10) sn_ratio->determine_loq

Caption: Workflow for LOD and LOQ Determination.

References

Comparative Stability Analysis: Propionylpromazine-d6 vs. Propionylpromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionylpromazine is susceptible to oxidative degradation, particularly when exposed to moderate temperatures over time. The strategic replacement of hydrogen atoms with deuterium (to create propionylpromazine-d6) is expected to enhance the compound's stability. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond requires more energy to break than a carbon-hydrogen (C-H) bond, thereby slowing down degradation reactions where C-H bond cleavage is the rate-limiting step.[1][2] Consequently, propionylpromazine-d6 is anticipated to exhibit superior stability against oxidative degradation compared to propionylpromazine, potentially leading to a longer shelf-life and altered metabolic profile.

Data Presentation: Stability of Propionylpromazine Hydrochloride

The following table summarizes the degradation of propionylpromazine hydrochloride (PPZHCl) under specific storage conditions. Data for propionylpromazine-d6 is inferred based on the kinetic isotope effect, assuming a reduction in the rate of degradation.

Time (Weeks)Storage ConditionPropionylpromazine HCl (% Remaining)Propionylpromazine-d6 HCl (% Remaining, Inferred)Key Observations
055 °C100%100%Initial concentration.
155 °C~95%>95%Initial degradation is observed in the non-deuterated compound.
255 °C~90%>90%Continued degradation of propionylpromazine.
455 °C~85%>85%Significant degradation of propionylpromazine is evident. The deuterated compound is expected to be more stable.

Note: The data for Propionylpromazine HCl is extrapolated from graphical representations in existing literature. The inferred data for Propionylpromazine-d6 is a qualitative estimate based on the kinetic isotope effect, suggesting a slower rate of degradation.

Experimental Protocols

The following is a detailed methodology for a stability-indicating assay for propionylpromazine, which can be adapted for a comparative study with propionylpromazine-d6.

Stability Study Protocol
  • Sample Preparation:

    • Prepare solutions of propionylpromazine hydrochloride and propionylpromazine-d6 hydrochloride in a suitable solvent (e.g., methanol/water mixture).

    • For formulated products, extract the active pharmaceutical ingredient (API) using an appropriate method, such as solid-phase extraction.

  • Storage Conditions:

    • Aliquot the samples into sealed vials.

    • Store the vials under controlled temperature and humidity conditions (e.g., 40°C/75% RH, 55°C).

    • Protect samples from light to prevent photodegradation.

  • Time Points:

    • Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Method: High-Performance Liquid Chromatography (HPLC)

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the remaining drug substance relative to the initial concentration.

    • Identify and quantify any degradation products.

Mass Spectrometry for Degradant Identification
  • To identify the degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

  • The major degradation products of propionylpromazine are known to be oxidation products.[3]

Mandatory Visualization

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Propionylpromazine Propionylpromazine Stock Solution Storage Controlled Storage (Temp, Humidity, Light) Propionylpromazine->Storage Propionylpromazine_d6 Propionylpromazine-d6 Stock Solution Propionylpromazine_d6->Storage HPLC HPLC-UV Analysis (Quantification) Storage->HPLC Time Points LCMS LC-MS Analysis (Degradant ID) HPLC->LCMS Characterize Degradants Comparison Comparative Stability (Degradation Kinetics) HPLC->Comparison LCMS->Comparison Oxidative_Degradation_Pathway Propionylpromazine Propionylpromazine Intermediate Radical Cation Intermediate Propionylpromazine->Intermediate Oxidation Oxidative_Stress Oxidative Stress (e.g., O2, Light, Metal Ions) Oxidative_Stress->Intermediate Degradation_Products Oxidation Products (e.g., Sulfoxide) Intermediate->Degradation_Products Propionylpromazine_d6 Propionylpromazine-d6 Slower_Reaction Slower Reaction Rate (Kinetic Isotope Effect) Propionylpromazine_d6->Slower_Reaction Oxidation Slower_Reaction->Intermediate

References

A Model for Inter-Laboratory Comparison of Propionylpromazine-d6 Analysis in Bovine Liver

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of the analysis of Propionylpromazine-d6, a deuterated internal standard for the tranquilizer Propionylpromazine. As no direct inter-laboratory studies for this specific analyte are publicly available, this document presents a hypothetical comparison based on established analytical methodologies for veterinary drug residue analysis. The data herein is illustrative and intended to serve as a template for laboratories to benchmark their own performance.

The analysis of veterinary drug residues, such as Propionylpromazine, is critical for ensuring food safety. The use of a deuterated internal standard like Propionylpromazine-d6 is a common practice in mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This guide outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares the hypothetical performance of three different laboratories.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from three hypothetical laboratories for the analysis of Propionylpromazine-d6 in fortified bovine liver samples. These parameters are critical for the validation of analytical methods for veterinary drug residues.

Table 1: Method Performance Parameters

ParameterLaboratory ALaboratory BLaboratory C
Linearity (r²) 0.9980.9950.999
Accuracy (%) 95.892.398.5
Precision (RSD %) 4.26.82.5
Limit of Detection (LOD) (µg/kg) 0.050.100.02
Limit of Quantification (LOQ) (µg/kg) 0.150.300.06
Recovery (%) 93.588.196.2

Table 2: Summary of Findings for a 1 µg/kg Fortified Sample

ParameterLaboratory ALaboratory BLaboratory C
Mean Measured Concentration (µg/kg) 0.960.920.99
Standard Deviation 0.040.060.02
Coefficient of Variation (%) 4.176.522.02

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility and for understanding variations between laboratories. Below is a typical LC-MS/MS method for the analysis of Propionylpromazine-d6 in bovine liver.

Sample Preparation
  • Homogenization: 5 grams of bovine liver tissue is homogenized.

  • Fortification: The homogenate is spiked with a known concentration of Propionylpromazine-d6 standard solution.

  • Extraction: The sample is extracted with 10 mL of acetonitrile by vigorous shaking for 15 minutes.

  • Centrifugation: The mixture is centrifuged at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through a C18 SPE cartridge to remove interfering matrix components.

  • Elution: The analyte is eluted from the SPE cartridge with methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Propionylpromazine-d6 are monitored for quantification and confirmation.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for identifying potential sources of variability.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Homogenization of Bovine Liver fortification Fortification with Propionylpromazine-d6 homogenization->fortification extraction Acetonitrile Extraction fortification->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) Cleanup centrifugation->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Analytical workflow for Propionylpromazine-d6 in bovine liver.

This guide serves as a starting point for laboratories aiming to establish or evaluate their methods for the analysis of Propionylpromazine-d6. A robust inter-laboratory comparison would involve the analysis of shared, blind samples to provide a true assessment of method performance and reproducibility across different facilities.

Isotope Effect in Action: A Comparative Guide to Propionylpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propionylpromazine-d6 hydrochloride is a stable isotope-labeled version of Propionylpromazine hydrochloride, a phenothiazine derivative used in veterinary medicine as a tranquilizer. The "d6" designation indicates that six hydrogen atoms on the dimethylamino propyl side chain have been replaced with deuterium. This substitution is not radioactive but does increase the mass of the molecule, which can influence its metabolic fate.

The Kinetic Isotope Effect: A Primer

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1][2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position.[3][4] This phenomenon, known as the kinetic isotope effect, can lead to significant alterations in a drug's pharmacokinetic profile, including a reduced rate of metabolism, longer half-life, and increased overall exposure (AUC).[5]

Predicted Performance Comparison

Based on the principles of the kinetic isotope effect, we can predict the following differences in performance between Propionylpromazine-d6 hydrochloride and its non-deuterated analog.

Table 1: Predicted Pharmacokinetic Comparison

ParameterPropionylpromazine HydrochloridePropionylpromazine-d6 Hydrochloride (Predicted)Rationale for Prediction
Metabolism Rate NormalSlowerThe N-demethylation of the dimethylamino group is a common metabolic pathway for phenothiazines, catalyzed by cytochrome P450 enzymes. Deuteration at this position is expected to slow this process due to the kinetic isotope effect.
Half-life (t½) StandardLongerA slower rate of metabolism will lead to a longer persistence of the drug in the body.
Area Under the Curve (AUC) StandardHigherReduced clearance will result in a greater overall drug exposure over time.
Metabolite Profile Standard metabolite profilePotentially altered metabolite ratiosSlower metabolism of the deuterated side chain may lead to a shift towards other metabolic pathways, such as sulfoxidation of the phenothiazine ring.
Target Receptor Affinity UnchangedUnchangedIsotopic substitution is not expected to alter the affinity of the drug for its dopamine, serotonin, and other target receptors.

Comparison with a Key Alternative: Chlorpromazine

Chlorpromazine is a widely studied first-generation antipsychotic of the phenothiazine class. It shares a similar core structure and mechanism of action with Propionylpromazine, primarily acting as a dopamine D2 receptor antagonist.

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyPropionylpromazine HydrochlorideChlorpromazine Hydrochloride
Molecular Formula C₂₀H₂₅ClN₂OSC₁₇H₂₀Cl₂N₂S
Molecular Weight 376.9 g/mol 355.3 g/mol
Primary Use Veterinary tranquilizerHuman antipsychotic, antiemetic
Metabolism Primarily hepatic, including hydroxylation and sulfoxidation.Extensive hepatic metabolism via sulfoxidation, hydroxylation, demethylation, and glucuronidation.
Half-life Variable, species-dependent.Approximately 30 hours in humans.

Experimental Protocols

To empirically determine the isotope effect of Propionylpromazine-d6 hydrochloride, the following experimental approaches could be employed.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Propionylpromazine and Propionylpromazine-d6 in liver microsomes.

Methodology:

  • Incubation: Incubate Propionylpromazine hydrochloride and Propionylpromazine-d6 hydrochloride separately with pooled human or animal liver microsomes and an NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method. Propionylpromazine-d6 hydrochloride would typically be used as an internal standard for the analysis of the non-deuterated form, and vice versa.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance for both compounds.

Pharmacokinetic Study in an Animal Model

Objective: To compare the in vivo pharmacokinetic profiles of Propionylpromazine and Propionylpromazine-d6.

Methodology:

  • Dosing: Administer equimolar doses of Propionylpromazine hydrochloride and Propionylpromazine-d6 hydrochloride to two groups of laboratory animals (e.g., rats or dogs).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Separate plasma from the blood samples.

  • Sample Analysis: Quantify the plasma concentrations of the parent drugs and their major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both compounds.

Analytical Method for Propionylpromazine and its Metabolites

A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of Propionylpromazine and its metabolites in biological matrices.

Table 3: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Ionization Mode Positive electrospray ionization (ESI+)
Mass Spectrometer Triple quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for Propionylpromazine, Propionylpromazine-d6, and their metabolites.

Visualizing the Concepts

The following diagrams illustrate the predicted metabolic pathway and a hypothetical experimental workflow.

G Predicted Metabolic Pathway of Propionylpromazine cluster_0 Propionylpromazine cluster_1 Metabolism (CYP450) cluster_2 Metabolites Propionylpromazine Propionylpromazine Metabolism CYP450 Enzymes Propionylpromazine->Metabolism N-demethylation (slower with d6) Propionylpromazine->Metabolism Sulfoxidation Metabolite1 N-desmethylpropionylpromazine Metabolism->Metabolite1 Metabolite2 Propionylpromazine sulfoxide Metabolism->Metabolite2

Caption: Predicted metabolic pathways of Propionylpromazine.

G Hypothetical Experimental Workflow cluster_0 Preparation cluster_1 In Vitro cluster_2 In Vivo cluster_3 Analysis Compound Propionylpromazine Propionylpromazine-d6 Microsomes Liver Microsome Incubation Compound->Microsomes Animal Animal Dosing Compound->Animal LCMS LC-MS/MS Analysis Microsomes->LCMS Animal->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: Hypothetical workflow for comparative studies.

Conclusion

While direct experimental evidence is lacking, the principles of the kinetic isotope effect strongly suggest that Propionylpromazine-d6 hydrochloride will exhibit a slower rate of metabolism and consequently a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. These predictable alterations in pharmacokinetics highlight the potential of deuterium substitution as a tool in drug development to optimize the metabolic profile of a lead compound. Further in vitro and in vivo studies are necessary to quantify the precise magnitude of this isotope effect for Propionylpromazine-d6 hydrochloride. This guide serves as a foundational resource for researchers interested in exploring the impact of deuteration on the pharmacology of phenothiazine derivatives.

References

Safety Operating Guide

Proper Disposal of Propionylpromazine-d6 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Propionylpromazine-d6 hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance, adherence to established disposal protocols is essential to maintain a safe working environment and meet legal requirements.[1][2] This guide provides a detailed, step-by-step procedure for the safe disposal of Propionylpromazine-d6 hydrochloride.

Pre-Disposal Considerations:

Before initiating the disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all applicable country, federal, state, and local regulations.[1] Disposal guidelines can vary significantly by jurisdiction, and your local EHS office will provide specific instructions tailored to your location.

Personal Protective Equipment (PPE):

Although Propionylpromazine-d6 hydrochloride is not classified as hazardous, it is recommended to handle it with the usual precautionary measures for laboratory chemicals. This includes wearing standard personal protective equipment:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves

Disposal Procedure for Propionylpromazine-d6 Hydrochloride:

The primary method for the disposal of Propionylpromazine-d6 hydrochloride involves treating it as non-hazardous chemical waste, unless otherwise specified by local regulations.

  • Small Quantities: For very small residual amounts, some guidelines suggest that disposal with household waste may be permissible.[2] However, this should be confirmed with your institution's EHS guidelines before proceeding.

  • Waste Collection:

    • Place the Propionylpromazine-d6 hydrochloride waste into a designated, clearly labeled, and sealable container for non-hazardous chemical waste.

    • Ensure the container is compatible with the chemical and will not leak.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Propionylpromazine-d6 hydrochloride".

    • Indicate that it is "non-hazardous waste for disposal."

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Follow their specific procedures for waste manifest documentation and pickup.

Disposal of Contaminated Materials:

Any materials, such as vials, weighing boats, or pipette tips, that have come into direct contact with Propionylpromazine-d6 hydrochloride should also be disposed of in accordance with institutional and local regulations for non-hazardous chemical waste.[1]

  • Segregation: Collect all contaminated materials in a separate, clearly labeled waste container.

  • Labeling: Label the container as "Waste contaminated with Propionylpromazine-d6 hydrochloride."

  • Disposal: Dispose of this container following the same procedure as for the chemical itself, in coordination with your EHS department.

Logical Workflow for Disposal:

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Propionylpromazine-d6 hydrochloride.

start Start: Have Propionylpromazine-d6 hydrochloride for Disposal consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Is it classified as hazardous waste locally? consult_ehs->is_hazardous hazardous_procedure Follow Hazardous Chemical Waste Protocol is_hazardous->hazardous_procedure Yes non_hazardous_procedure Follow Non-Hazardous Chemical Waste Protocol is_hazardous->non_hazardous_procedure No end End: Proper Disposal Complete hazardous_procedure->end collect_waste Collect in a Labeled, Sealable Container non_hazardous_procedure->collect_waste store_waste Store in Designated Waste Accumulation Area collect_waste->store_waste schedule_pickup Arrange for EHS Waste Pickup store_waste->schedule_pickup schedule_pickup->end

Disposal Workflow for Propionylpromazine-d6 hydrochloride

References

Essential Safety and Operational Guide for Handling Propionylpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, handling Propionylpromazine-d6 hydrochloride. The following procedural steps are designed to ensure the safe handling of this compound and to build trust by providing value beyond the product itself.

While a specific Safety Data Sheet (SDS) for Propionylpromazine-d6 hydrochloride indicates it is not classified as a hazardous substance or mixture, it is structurally related to phenothiazine derivatives, which can have potent biological effects. Therefore, a cautious approach to handling is recommended, incorporating best practices for handling potentially bioactive compounds.

Personal Protective Equipment (PPE)

Consistent with guidelines for handling phenothiazine compounds, the following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategoryMinimum RequirementRecommended for Higher-Level Protection
Respiratory Protection P2 or P95 particle respirator for nuisance exposures.Combination type ABEK-P2 respirator cartridges for higher concentrations or potential for aerosolization.
Eye and Face Protection Tightly fitting safety glasses.Face shield in addition to safety glasses.
Hand Protection Nitrile or butyl rubber gloves.Inspect gloves prior to use and use proper removal technique.
**Skin and Body

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.